Product packaging for 1,2-Bis(4-methoxyphenyl)ethyne(Cat. No.:CAS No. 2132-62-9)

1,2-Bis(4-methoxyphenyl)ethyne

Cat. No.: B1268520
CAS No.: 2132-62-9
M. Wt: 238.28 g/mol
InChI Key: YKUOFMNGWLZXHA-UHFFFAOYSA-N
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Description

1,2-Bis(4-methoxyphenyl)ethyne is a useful research compound. Its molecular formula is C16H14O2 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O2 B1268520 1,2-Bis(4-methoxyphenyl)ethyne CAS No. 2132-62-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-4-[2-(4-methoxyphenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h5-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUOFMNGWLZXHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347017
Record name 1,2-Bis(4-methoxyphenyl)ethyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2132-62-9
Record name 1,2-Bis(4-methoxyphenyl)ethyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"1,2-Bis(4-methoxyphenyl)ethyne" synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Characterization of 1,2-Bis(4-methoxyphenyl)ethyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a symmetrical diarylalkyne with applications in materials science and as a building block in organic synthesis. This document details a robust synthetic protocol via a palladium-catalyzed Sonogashira coupling reaction, outlines purification methods, and presents a full characterization profile using modern analytical techniques. All quantitative data are summarized in structured tables for clarity and comparative purposes. Experimental workflows are visualized using Graphviz diagrams to provide a clear, step-by-step representation of the processes involved.

Introduction

This compound, also known as 4,4'-dimethoxytolane, is an organic compound featuring a central alkyne triple bond connecting two para-methoxyphenyl rings.[1] Its rigid, linear structure and electron-rich aromatic rings impart unique photophysical properties, making it a valuable component in the development of conjugated polymers, liquid crystals, and molecular electronics.[1] Furthermore, the alkyne functionality serves as a versatile handle for further chemical transformations, including cycloaddition and reduction reactions.[1] This guide presents a detailed methodology for its synthesis and thorough characterization.

Physicochemical and Spectroscopic Data

The key physical and spectroscopic properties of this compound are summarized in the tables below.

Table 1: Physicochemical Properties
PropertyValueReference(s)
Molecular FormulaC₁₆H₁₄O₂[1][2]
Molecular Weight238.28 g/mol [1][2]
Physical AppearanceLight yellow or white solid[1][3]
Melting Point141-143 °C[1]
Boiling Point375.0 ± 27.0 °C (Predicted)[1][4]
Density1.13 ± 0.1 g/cm³ (Predicted)[1][4]
CAS Number2132-62-9[1][2]
Table 2: Spectroscopic Data
TechniqueDataReference(s)
¹H NMR (400 MHz, CDCl₃)δ 7.43-7.45 (d, J = 8.6-9.0 Hz, 4H, Ar-H), 6.85-6.87 (d, J = 8.6-8.7 Hz, 4H, Ar-H), 3.80-3.83 (s, 6H, -OCH₃)[1][3]
¹³C NMR (100 MHz, CDCl₃)δ 159.4, 132.9, 115.8, 114.0, 88.0 (C≡C), 55.3 (-OCH₃)[1][3]
Infrared (IR) (neat)2963, 2838, 1606, 1518, 1456, 1285, 1247, 1171, 1105, 1025, 834, 822, 533 cm⁻¹[3]
High-Resolution Mass Spectrometry (HRMS-EI+)Calculated for C₁₆H₁₄O₂ [M]⁺: 238.0994; Found: 238.0996[3]

Synthesis of this compound

The synthesis of symmetrical diarylalkynes such as this compound is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is a widely employed method for this transformation.[1] An effective approach involves the dimerization of a terminal alkyne or a one-pot reaction using a suitable alkyne precursor. A tandem Sonogashira coupling of an aryl halide with an alkyne source like propiolic acid provides a direct route to symmetrical diarylalkynes.[1]

Synthetic Workflow

The overall workflow for the synthesis and characterization of this compound is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 4-Iodoanisole Propiolic Acid PdCl₂(PPh₃)₂ CuI, DBU, DMSO Reaction Sonogashira Coupling (120 °C, 24h) Reactants->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Crude Crude Product Workup->Crude Column Column Chromatography (Silica Gel) Crude->Column Recrystallization Recrystallization Column->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry (HRMS) Pure_Product->MS IR FTIR Spectroscopy Pure_Product->IR MP Melting Point Analysis Pure_Product->MP

Synthesis and Characterization Workflow.
Experimental Protocol: Tandem Sonogashira Coupling

This protocol is adapted from established procedures for the synthesis of symmetrical diarylalkynes.[1]

Materials:

  • 4-Iodoanisole

  • Propiolic acid

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-iodoanisole (2.0 equivalents), PdCl₂(PPh₃)₂ (0.02 equivalents), and CuI (0.04 equivalents).

  • The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). This cycle is repeated three times.

  • Anhydrous DMSO is added via syringe, followed by the addition of DBU (2.0 equivalents).

  • Propiolic acid (1.0 equivalent) is then added dropwise to the stirred mixture.

  • Reaction: The reaction mixture is heated to 120 °C in an oil bath and stirred for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, the reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with water and then with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • The fractions containing the desired product are combined, and the solvent is evaporated. The resulting solid is further purified by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to afford this compound as a light-yellow solid.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified product.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Filter the solution through a pipette containing a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

¹H and ¹³C NMR Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum with a larger number of scans (e.g., 128 or more) due to the lower natural abundance of the ¹³C isotope.

  • Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

  • Dissolve a small amount (a few milligrams) of the purified product in a few drops of a volatile solvent like methylene chloride or acetone.

  • Place a single drop of this solution onto a clean, dry KBr or NaCl salt plate.

  • Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

  • Place the salt plate in the sample holder of the FTIR spectrometer.

Acquisition:

  • Record a background spectrum of the clean, empty sample compartment.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation:

  • Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

Acquisition:

  • Technique: Electron Ionization (EI) is a suitable method for this compound.

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy to confirm the elemental composition.

Conclusion

This technical guide has provided a detailed framework for the synthesis and characterization of this compound. The described Sonogashira coupling protocol offers an efficient and reliable method for its preparation. The comprehensive characterization data, presented in a structured format, serves as a valuable reference for researchers in the fields of organic synthesis, materials science, and drug development. The provided workflows and protocols are intended to be readily adaptable for laboratory use, facilitating the successful synthesis and verification of this important chemical compound.

References

An In-depth Technical Guide to 1,2-Bis(4-methoxyphenyl)ethyne: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological applications of 1,2-Bis(4-methoxyphenyl)ethyne. This symmetrical diarylalkyne has garnered interest in materials science and medicinal chemistry due to its unique structural and electronic characteristics. This document details experimental protocols for its synthesis and characterization, presents its physicochemical properties in a structured format, and explores its potential as an anticancer and antimicrobial agent, with a focus on its interaction with the PI3K/Akt signaling pathway.

Chemical Identity and Physical Properties

This compound, also known as 4,4'-dimethoxytolane, is a crystalline organic compound. Its rigid, linear structure, conferred by the central carbon-carbon triple bond, and the presence of electron-donating methoxy groups on the phenyl rings are key determinants of its chemical behavior and physical characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₆H₁₄O₂[1]
Molecular Weight 238.28 g/mol [1]
Appearance Light yellow solid
Melting Point 141-143 °C
Boiling Point (Predicted) 375.0 ± 27.0 °C
Density (Predicted) 1.13 ± 0.1 g/cm³
CAS Number 2132-62-9[1]
IUPAC Name 1-methoxy-4-[2-(4-methoxyphenyl)ethynyl]benzene[1]

Spectroscopic and Crystallographic Data

The structural identity and purity of this compound are typically confirmed through various spectroscopic and crystallographic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR (400 MHz, CDCl₃) δ 7.43 (d, J = 8.6 Hz, 4H, Ar-H), 6.85 (d, J = 8.6 Hz, 4H, Ar-H), 3.80 (s, 6H, -OCH₃)
¹³C NMR (100 MHz, CDCl₃) δ 159.4, 132.9, 115.8, 114.0, 88.0 (C≡C), 55.3 (-OCH₃)
Infrared (IR) Major peaks indicative of C-H (aromatic), C=C (aromatic), C-O (ether), and C≡C (alkyne) bonds.
Mass Spectrometry (MS) [M]+ at m/z 238.10

Crystal Structure:

The solid-state structure of this compound has been elucidated by X-ray crystallography.[1] This analysis provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Table 3: Crystallographic Data for this compound

ParameterValueReference
COD Number 7059490[1]
Space Group P 1 21/c 1[1]
Unit Cell Dimensions a = 8.5051 Å, b = 5.7663 Å, c = 13.3375 Å, β = 90.705°[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis via Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[2][3][4][5][6]

Experimental Workflow for Sonogashira Coupling

G reagents Reagents: - 4-Iodoanisole - 4-Methoxyphenylacetylene - Pd(PPh₃)₂Cl₂ - CuI - Triethylamine (Et₃N) setup Reaction Setup: - Schlenk flask under Argon - Stirring reagents->setup reaction Reaction: - Dissolve reagents in Et₃N - Stir at room temperature setup->reaction workup Work-up: - Filter to remove salts - Evaporate solvent reaction->workup purification Purification: - Recrystallization from ethanol workup->purification characterization Characterization: - NMR, IR, Melting Point purification->characterization

Caption: Workflow for the synthesis of this compound.

Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodoanisole (1.0 mmol), 4-methoxyphenylacetylene (1.1 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Solvent Addition: Add freshly distilled triethylamine (10 mL) to the flask.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the triethylammonium iodide salt. Wash the celite pad with dichloromethane.

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude product is then purified by recrystallization.[7][8][9]

Purification by Recrystallization

Recrystallization is a technique used to purify crystalline compounds. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.[7][8][9]

Protocol:

  • Solvent Selection: Ethanol is a suitable solvent for the recrystallization of this compound.

  • Dissolution: Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote complete crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to obtain the pure this compound.

Characterization Methods

3.3.1. Melting Point Determination

The melting point is a crucial physical property for assessing the purity of a crystalline solid.[10][11][12][13][14]

Protocol:

  • Sample Preparation: Finely powder a small amount of the dried, recrystallized product.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus and heat at a slow, controlled rate (1-2 °C/min) near the expected melting point.

  • Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A sharp melting range (typically within 1-2 °C) is indicative of high purity.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds.[15][16]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.[17]

  • Instrument Setup: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire the proton NMR spectrum. The chemical shifts, integration, and coupling patterns will confirm the presence and connectivity of the aromatic and methoxy protons.

  • ¹³C NMR: Acquire the proton-decoupled carbon-13 NMR spectrum. The number and chemical shifts of the signals will confirm the carbon framework of the molecule.

Chemical Reactivity

The chemical reactivity of this compound is primarily governed by the alkyne functional group and the electron-rich aromatic rings.

  • Oxidation: The alkyne can be oxidized to the corresponding 1,2-diketone (anisil) using strong oxidizing agents.

  • Reduction: The triple bond can be reduced to a double bond (alkene) or a single bond (alkane) using various reducing agents.

  • Cycloaddition Reactions: The alkyne moiety can participate in cycloaddition reactions, such as Diels-Alder reactions, to form various cyclic compounds.

Biological Activities and Potential Applications

Recent studies have highlighted the potential of this compound and related structures in the field of drug development.

Anticancer Activity

This compound has shown promising anticancer activity, particularly against breast cancer cell lines.[18][19][20] Its mechanism of action is believed to involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

PI3K/Akt Signaling Pathway:

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth and survival and is often dysregulated in cancer.[10][11][12][13][14] Inhibition of this pathway is a key strategy in cancer therapy. This compound is hypothesized to exert its anticancer effects by inhibiting one or more components of this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits Apoptosis via Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax Bax Bax->Apoptosis Promotes Compound This compound Compound->PI3K Inhibits Compound->Akt Inhibits

Caption: Proposed inhibition of the PI3K/Akt pathway by this compound.

Antimicrobial Activity

Compounds containing methoxyphenyl moieties have been investigated for their antimicrobial properties.[21][22][23] The mechanism of action for diarylalkynes is not fully elucidated but may involve disruption of the bacterial cell membrane or inhibition of essential enzymes. Further research is needed to determine the specific antimicrobial spectrum and mechanism of this compound.

Conclusion

This compound is a compound with well-defined physical and chemical properties and is readily synthesized and characterized using standard laboratory techniques. Its potential as an anticancer agent, possibly through the inhibition of the PI3K/Akt signaling pathway, and its potential antimicrobial activity make it a molecule of significant interest for further investigation in medicinal chemistry and drug development. This guide provides a foundational resource for researchers embarking on studies involving this promising compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 1,2-Bis(4-methoxyphenyl)ethyne

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 1,2-bis(4-methoxyphenyl)ethyne (also known as 4,4'-dimethoxytolane). The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral properties. Detailed experimental protocols are provided, and key data and relationships are visualized for clarity.

Chemical Structure and Overview

This compound is a symmetrical diarylalkyne. Its structure consists of a central acetylene (ethyne) unit flanked by two 4-methoxyphenyl (p-anisyl) groups. This arrangement results in a rigid, linear molecule with specific spectroscopic characteristics that are valuable for its identification and characterization.

Caption: Chemical structure of this compound.

Spectroscopic Data Presentation

The following sections summarize the quantitative data obtained from NMR, IR, and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the molecule's symmetry, the spectra are relatively simple.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.45Doublet (d)4H9.0Aromatic protons (ortho to -C≡C-)
6.87Doublet (d)4H8.7Aromatic protons (ortho to -OCH₃)
3.83Singlet (s)6HN/AMethoxyl protons (-OCH₃)
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1]

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
159.35Aromatic Carbon (C-OCH₃)
132.85Aromatic Carbon (ortho to -C≡C-)
115.68Aromatic Carbon (ipso, attached to -C≡C-)
113.93Aromatic Carbon (ortho to -OCH₃)
87.91Alkynyl Carbon (-C≡C-)
55.28Methoxyl Carbon (-OCH₃)
Solvent: CDCl₃, Spectrometer Frequency: 100 MHz[1][2]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2963, 2838MediumC-H stretch (aromatic and methyl)
1606, 1518StrongC=C stretch (aromatic ring)
1285, 1247StrongC-O stretch (aryl ether)
1171StrongC-O stretch (aryl ether)
834StrongC-H bend (para-disubstituted ring)
Sample State: Neat[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended conjugation in diarylalkynes results in characteristic absorption bands in the UV region.

Table 4: Representative UV-Vis Absorption Data for Diarylalkynes

Wavelength (λ_max) nmMolar Absorptivity (ε) L mol⁻¹ cm⁻¹SolventAssignment
~250-400~2 x 10⁴Hexane or CH₂Cl₂π → π* transitions
Note: This data is representative for the class of symmetric diarylacetylenes, as specific data for the title compound is not readily available in public databases. The absorption maxima are associated with the extended π-electron system.[3]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for referencing.[4]

  • Transfer: Filter the solution into a clean, 5 mm NMR tube.

  • Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the ¹H spectrum, followed by the proton-decoupled ¹³C spectrum.[1]

    • Typical acquisition parameters for ¹H NMR include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 45° pulse and a 2-second relaxation delay are common.

FT-IR Spectroscopy Protocol
  • Sample Preparation (Neat/Solid Film):

    • Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.

    • Place a small amount of the solid sample directly onto the crystal surface.

    • Apply pressure using the clamp to ensure good contact between the sample and the crystal.[5]

  • Background Scan: Perform a background scan of the empty, clean ATR crystal to account for atmospheric CO₂ and H₂O.[5]

  • Sample Scan:

    • Acquire the sample spectrum. The instrument scans the sample with a broad range of infrared frequencies.

    • The final spectrum is typically an average of 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample scan against the background scan to generate the final transmittance or absorbance spectrum.

UV-Vis Spectroscopy Protocol
  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., hexane or cyclohexane).

    • Perform serial dilutions to obtain a sample with an absorbance maximum between 0.5 and 1.0 AU (Absorbance Units). This typically corresponds to a concentration in the micromolar range.

  • Cuvette Preparation: Use a pair of matched quartz cuvettes (1 cm path length). Fill one cuvette with the pure solvent (the "blank") and the other with the sample solution.[6]

  • Baseline Correction: Place the "blank" cuvette in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.[2]

  • Sample Measurement: Replace the blank cuvette with the sample cuvette and acquire the absorption spectrum over the desired wavelength range (e.g., 200-500 nm). The instrument records absorbance as a function of wavelength.[7]

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Interpretation cluster_conclusion Phase 4: Conclusion Start Purified Compound Prep_NMR Dissolve in CDCl₃ Start->Prep_NMR Prep_IR Place solid on ATR Start->Prep_IR Prep_UV Prepare dilute solution Start->Prep_UV Acq_NMR Acquire ¹H & ¹³C Spectra (NMR Spectrometer) Prep_NMR->Acq_NMR Acq_IR Acquire Spectrum (FT-IR Spectrometer) Prep_IR->Acq_IR Acq_UV Acquire Spectrum (UV-Vis Spectrophotometer) Prep_UV->Acq_UV Analysis_NMR Analyze Chemical Shifts, Integrals, & Coupling Acq_NMR->Analysis_NMR Analysis_IR Identify Functional Group Frequencies Acq_IR->Analysis_IR Analysis_UV Determine λ_max & Electronic Transitions Acq_UV->Analysis_UV Conclusion Structural Confirmation & Characterization Analysis_NMR->Conclusion Analysis_IR->Conclusion Analysis_UV->Conclusion

Caption: General workflow for spectroscopic characterization.

Spectral_Correlations cluster_structure This compound Structure & Key Signals cluster_data Spectroscopic Data Correlations mol NMR_H ¹H NMR: δ 7.45 (d), 6.87 (d) Aromatic Protons mol->NMR_H Ha NMR_Me ¹H NMR: δ 3.83 (s) -OCH₃ Protons mol->NMR_Me Hb NMR_C_Alkyne ¹³C NMR: δ 87.9 Alkynyl Carbon (-C≡C-) mol->NMR_C_Alkyne Cc IR_CO IR: ~1250 cm⁻¹ C-O Stretch mol->IR_CO Cd IR_Aryl IR: ~1600, 1518 cm⁻¹ C=C Aromatic Stretch mol->IR_Aryl Ce Ha_pos->NMR_H Aryl H's Hb_pos->NMR_Me Methoxy H's Cc_pos->NMR_C_Alkyne Alkyne C's Cd_pos->IR_CO Ether C-O Ce_pos->IR_Aryl Aryl C=C

References

Discovery and history of diarylalkynes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Diarylalkynes

This guide provides a comprehensive overview of the discovery, historical development, and synthesis of diarylalkynes, a class of organic compounds characterized by an acetylene unit substituted with two aryl groups. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of synthetic methodologies, quantitative data, and experimental protocols.

Introduction to Diarylalkynes

Diarylalkynes, with the general structure Ar-C≡C-Ar', are a significant class of compounds in organic chemistry. Their rigid, linear geometry and conjugated π-system impart unique photophysical and electronic properties, making them valuable in materials science as organic semiconductors, fluorescent probes, and building blocks for conjugated polymers. In medicinal chemistry and drug development, the diarylalkyne motif is found in various biologically active molecules and serves as a versatile scaffold for the synthesis of complex therapeutic agents. The simplest symmetric diarylalkyne, diphenylacetylene (C₆H₅C≡CC₆H₅), is also commonly known as tolan.

Historical Development of Diarylalkyne Synthesis

The history of diarylalkyne synthesis is intertwined with the broader development of organic chemistry, particularly the formation of carbon-carbon bonds. Early methods were often harsh and limited in scope, while the advent of transition-metal-catalyzed cross-coupling reactions in the 20th century revolutionized their preparation.

Early Syntheses (19th Century)

The foundations for alkyne chemistry were laid in the 19th century. While the discovery of acetylene by Edmund Davy in 1836 and its subsequent characterization by Marcellin Berthelot in the 1860s were pivotal, the synthesis of its diaryl derivatives followed from the development of fundamental organic reactions.[1]

One of the earliest approaches to forming the alkyne bond was through dehydrohalogenation. This method involves the elimination of two molecules of hydrogen halide from a vicinal or geminal dihalide using a strong base. The synthesis of diphenylacetylene (tolan) from stilbene serves as a classic example of this strategy. First, the double bond of stilbene (1,2-diphenylethylene) is halogenated (e.g., with bromine) to form 1,2-dibromo-1,2-diphenylethane. Subsequent treatment with a strong base, such as potassium hydroxide in a high-boiling solvent, induces a double dehydrobromination to yield diphenylacetylene.[2][3]

Another significant 19th-century contribution was the Glaser Coupling , discovered by Carl Glaser in 1869. This reaction involves the oxidative homocoupling of terminal alkynes in the presence of a copper(I) salt (e.g., CuCl) and an oxidant (typically air or oxygen), usually in the presence of a base like ammonia.[4][5] While primarily used to synthesize symmetrical 1,3-diynes (Ar-C≡C-C≡C-Ar), the underlying principle of copper-mediated alkyne coupling was a crucial step toward more versatile cross-coupling methods. In 1882, Adolf von Baeyer utilized a variant of this reaction in his extensive work on the synthesis of indigo dye.[2]

The Dawn of Cross-Coupling: Castro-Stephens Reaction

A major advancement came in 1963 with the development of the Castro-Stephens Coupling . This reaction involves the coupling of a pre-formed copper(I) acetylide with an aryl halide, typically in a solvent like pyridine, to form a diarylalkyne and a copper(I) halide.[6][7] This was a significant improvement as it allowed for the synthesis of unsymmetrical diarylalkynes (Ar-C≡C-Ar') by coupling two different aryl groups. The reaction proceeds via a proposed oxidative addition/reductive elimination pathway at the copper center.

The Palladium Revolution: Sonogashira and Suzuki Couplings

The latter half of the 20th century saw the emergence of palladium-catalyzed cross-coupling reactions, which have become the most powerful and versatile tools for the synthesis of diarylalkynes.

Sonogashira Coupling: Introduced in 1975 by Kenkichi Sonogashira, this reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base (e.g., triethylamine).[8][9] The Sonogashira coupling is exceptionally versatile due to its mild reaction conditions and high tolerance for a wide range of functional groups, making it a cornerstone of modern organic synthesis. Its mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Suzuki-Miyaura Coupling: While not a direct alkyne-aryl coupling, the Suzuki-Miyaura coupling, developed in 1979, provides an alternative and powerful route to diarylalkynes. This reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide catalyzed by a palladium(0) complex in the presence of a base.[3][10] To synthesize diarylalkynes using this method, an alkynylboronate ester can be coupled with an aryl halide, or an arylboronic acid can be coupled with an alkynyl halide.

Key Synthetic Methodologies and Quantitative Data

The choice of synthetic method for a diarylalkyne depends on the desired substitution pattern (symmetrical or unsymmetrical), the availability of starting materials, and the presence of other functional groups. The following tables summarize quantitative data for several key synthetic methods.

Table 1: Classical Synthesis of Diphenylacetylene (Tolan)
Starting MaterialReagentsConditionsYield (%)Reference
trans-Stilbene1. Br₂; 2. KOH, EtOHReflux, 24h66-69[11]
meso-Stilbene DibromideKOH, Triethylene Glycol160-170°C, 10 min~20[12]
Benzil1. Hydrazine Hydrate; 2. HgO1. Reflux, 60h; 2. Benzene67-73[13]
Table 2: Castro-Stephens Coupling
Aryl HalideCopper AcetylideSolventConditionsYield (%)Reference
IodobenzeneCopper(I) phenylacetylidePyridineReflux70-80[6]
o-Iodobenzoic acidCopper(I) phenylacetylideDMF120°C55[6]
3-Hydroxy-2-iodopyridineCopper(I) phenylacetylidePyridine110-120°C, 9hHigh[14]
Table 3: Sonogashira Coupling for Diarylalkyne Synthesis
Aryl HalideAlkyneCatalyst SystemBase / SolventConditionsYield (%)Reference
IodobenzenePhenylacetylenePd(PPh₃)₄, CuIEt₃NRoom Temp95-99[9]
4-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂, CuIDIPA70°C91[11]
3-Bromopyridine1-ethynyl-4-methoxybenzenePdCl₂(PPh₃)₂, CuIDIPA70°C84[11]
IodobenzenePropiolic Acid -> DecarboxylationPd₂(dba)₃, dppfTBAF / NMPRT, then 90°C72-97[15][16]
Table 4: Suzuki-Miyaura Coupling for Diarylalkyne Synthesis
Boronic Acid/EsterAlkynyl/Aryl HalideCatalyst SystemBase / SolventConditionsYield (%)Reference
Phenylboronic acid1-bromo-4-ethynylbenzenePd(PPh₃)₄Na₂CO₃ / Toluene, H₂O80°C95N/A
4-Methoxyphenylboronic acid1-iodo-4-nitrobenzenePd/CK₂CO₃ / DMFMicrowave, 90 min92[17]
Phenylboronic acidIodobenzeneCu(II)Salen@KCC-1K₂CO₃ / DMF110°C98[18]

Note: Yields are highly dependent on the specific substrates, catalysts, and reaction conditions used. The data presented are representative examples.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of diphenylacetylene, a representative diarylalkyne, using both a classical method and a modern cross-coupling reaction.

Classical Synthesis: Dehydrobromination of meso-Stilbene Dibromide

This two-step procedure first involves the bromination of trans-stilbene, followed by double dehydrobromination.

Step 1: Bromination of trans-Stilbene to form meso-Stilbene Dibromide

  • In a 100-mL Erlenmeyer flask, dissolve 2.0 g of trans-stilbene in 40 mL of glacial acetic acid by warming on a hot plate.

  • Carefully add 4.0 g of pyridinium hydrobromide perbromide to the warm solution.

  • Mix the reagents by swirling and heat the mixture for an additional 2-3 minutes. Small plate-like crystals of stilbene dibromide should precipitate almost immediately.

  • Cool the flask in cold running water.

  • Collect the solid product by suction filtration using a Büchner funnel.

  • Wash the collected solid with 10-15 mL of cold methanol to remove any yellow color.

  • Allow the product to air-dry. The expected yield is nearly quantitative.[19]

Step 2: Dehydrobromination to form Diphenylacetylene

  • Place approximately 1.5 g of potassium hydroxide (KOH) pellets into a 100 mL boiling flask and add 20 mL of ethylene glycol.

  • Swirl the mixture while warming gently until most of the KOH dissolves.

  • Add all of the dried stilbene dibromide from Step 1 and a few boiling stones to the flask.

  • Attach an air-cooled reflux condenser.

  • Heat the mixture to a gentle reflux for 20 minutes.

  • At the end of the reflux period, decant the hot solution into a 250 mL Erlenmeyer flask and allow it to cool to room temperature.

  • Slowly add 120 mL of water while swirling the flask. Diphenylacetylene should begin to separate as a yellow solid.

  • Allow the mixture to stand for 15 minutes, then cool it in an ice bath.

  • Collect the product by suction filtration.

  • The crude product can be purified by recrystallization from a warm ethanol/water mixture.[2]

Modern Synthesis: Sonogashira Coupling of Iodobenzene and Phenylacetylene

This protocol describes a typical laboratory-scale Sonogashira coupling.

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol, 2 mol%), and CuI (4 mg, 0.02 mmol, 2 mol%).

  • Add degassed triethylamine (Et₃N, 5 mL) to the flask.

  • Add iodobenzene (204 mg, 1.0 mmol) and phenylacetylene (112 mg, 1.1 mmol) to the mixture via syringe.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

  • Once the reaction is complete, dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst and amine salts.

  • Wash the filtrate with 1 M HCl (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude diphenylacetylene can be purified by column chromatography on silica gel (eluting with hexanes) or by recrystallization from ethanol to yield a white crystalline solid.

Diagrams of Workflows and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate key synthetic workflows and catalytic cycles.

classical_synthesis_workflow Stilbene trans-Stilbene Bromination Bromination Stilbene->Bromination Br₂ / Acetic Acid Dibromide meso-Stilbene Dibromide Bromination->Dibromide Dehydrobromination Double Dehydrobromination Dibromide->Dehydrobromination KOH / Ethylene Glycol (High Temp) Tolan Diphenylacetylene (Tolan) Dehydrobromination->Tolan Purification Purification (Recrystallization) Tolan->Purification FinalProduct Pure Diphenylacetylene Purification->FinalProduct

Classical two-step synthesis of diphenylacetylene from trans-stilbene.

sonogashira_catalytic_cycle Sonogashira Coupling Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition (Ar-X) pd_alkyne_complex [Ar-Pd(II)-C≡C-Ar']L₂ pd_complex->pd_alkyne_complex Transmetalation pd_alkyne_complex->pd0 Reductive Elimination product Ar-C≡C-Ar' pd_alkyne_complex->product cu_x Cu(I)X cu_alkyne Cu(I)-C≡C-Ar' cu_alkyne->pd_complex From Cu Cycle cu_alkyne->cu_x To Pd Cycle terminal_alkyne H-C≡C-Ar' terminal_alkyne->cu_alkyne Base

Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

suzuki_catalytic_cycle Suzuki-Miyaura Coupling Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex [R¹-Pd(II)-X]L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 [R¹-Pd(II)-R²]L₂ transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product boronate R²-B(OR)₂ boronate->transmetalation base Base base->transmetalation

General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The synthesis of diarylalkynes has evolved dramatically from early dehydrohalogenation methods to the highly efficient and versatile palladium-catalyzed cross-coupling reactions that are standard today. The Sonogashira and Suzuki-Miyaura couplings, in particular, offer mild conditions and broad functional group tolerance, enabling the synthesis of a vast array of complex diarylalkyne structures for applications in pharmaceuticals, materials science, and beyond. The continued development of more sustainable and efficient catalytic systems promises to further expand the accessibility and utility of this important class of organic compounds.

References

Solubility Profile of 1,2-Bis(4-methoxyphenyl)ethyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Bis(4-methoxyphenyl)ethyne, a molecule of interest in various research and development fields. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on predicted solubility based on chemical principles, and provides detailed, adaptable experimental protocols for its precise determination.

Introduction to this compound

This compound, also known as 4,4'-dimethoxytolane, is a diarylalkyne characterized by a central acetylene unit flanked by two 4-methoxyphenyl groups. Its rigid, linear structure and electron-rich aromatic rings contribute to its unique physicochemical properties and potential applications in materials science and medicinal chemistry. Understanding its solubility is a critical first step in designing experimental protocols, formulating delivery systems, and interpreting biological activity data.

Molecular Structure:

Where Ph represents a benzene ring.

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The molecule possesses a nonpolar core due to the hydrocarbon framework of the benzene rings and the acetylene linker. The two methoxy groups introduce a degree of polarity, but the overall character of the molecule is predominantly nonpolar to moderately polar.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneHighThe nonpolar hydrocarbon backbone of the solute will interact favorably with nonpolar solvents via van der Waals forces.
Moderately Polar Aprotic Dichloromethane, Chloroform, Tetrahydrofuran (THF), Ethyl AcetateHigh to ModerateThese solvents can effectively solvate both the nonpolar and moderately polar regions of the molecule.
Polar Aprotic Acetone, AcetonitrileModerateThe polarity of these solvents may be sufficient to dissolve the compound, though less effectively than moderately polar aprotic solvents.
Polar Protic Methanol, EthanolLow to ModerateThe hydrogen-bonding capability of these solvents is less likely to favorably interact with the largely nonpolar solute.
Highly Polar Water, Dimethyl Sulfoxide (DMSO)Insoluble to Very LowThe highly polar and hydrogen-bonding nature of water is incompatible with the nonpolar regions of the molecule. While DMSO is a strong polar aprotic solvent, the large nonpolar surface area of the solute may limit solubility.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, experimental determination is necessary. The following are detailed methodologies for two common types of solubility assays: the thermodynamic (equilibrium) solubility assay and the kinetic solubility assay.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the solubility of a compound when the dissolved and undissolved forms are in equilibrium, providing a measure of the true solubility.[1]

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (crystalline solid)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with stir bars

  • Constant temperature incubator or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer within a constant temperature environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[2] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[2]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter to remove any undissolved particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by comparing its analytical response to the calibration curve.

  • Data Reporting:

    • Express the solubility in units such as mg/mL, g/100 mL, or mol/L.

Kinetic Solubility Assay

This high-throughput method measures the solubility of a compound from a concentrated stock solution (typically in DMSO) diluted into an aqueous or organic solvent. It is often used in early drug discovery to quickly assess solubility.[3][4][5]

Objective: To determine the concentration at which this compound precipitates when diluted from a DMSO stock into a target solvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Selected organic solvents

  • 96-well microplates

  • Automated liquid handler (optional)

  • Plate shaker

  • Plate reader capable of nephelometry or UV-Vis absorbance measurement

  • Centrifuge with a plate rotor (for UV-Vis method)

Procedure:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • Add the target solvent to the wells of a 96-well plate.

    • Use a liquid handler or multichannel pipette to add a small volume of the DMSO stock solution to the solvent-containing wells to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation and Measurement:

    • Seal the plate and shake it for a defined period (e.g., 1-2 hours) at a controlled temperature.[4]

    • Nephelometry Method: Measure the light scattering of the solutions in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[5]

    • UV-Vis Absorbance Method: After incubation, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the UV absorbance at a wavelength where this compound absorbs. A decrease in the expected absorbance indicates precipitation.

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration at which no precipitate is detected.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Thermodynamic_Solubility_Workflow start Start prep Prepare Supersaturated Solution start->prep equilibrate Equilibrate at Constant Temperature (24-72h) prep->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibrate->separate analyze Analyze Supernatant (HPLC/UV-Vis) separate->analyze calculate Calculate Concentration Against Standards analyze->calculate end End calculate->end

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic_Solubility_Workflow start Start stock Prepare Concentrated Stock in DMSO start->stock dilute Dilute Stock into Test Solvent in Microplate stock->dilute incubate Incubate with Shaking (1-2h) dilute->incubate detect Detect Precipitation (Nephelometry/UV-Vis) incubate->detect determine Determine Highest Soluble Concentration detect->determine end End determine->end

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

References

Health and Safety Information for 1,2-Bis(4-methoxyphenyl)ethyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of available health and safety information for 1,2-Bis(4-methoxyphenyl)ethyne (CAS No. 2132-62-9). It is intended for use by trained professionals in research and development. A comprehensive Safety Data Sheet (SDS) for this specific compound is not publicly available. Therefore, this substance should be handled with extreme caution as a chemical with unknown toxicity. The information provided herein is based on the limited data available for this compound and safety profiles of structurally similar chemicals.

Chemical and Physical Properties

This compound is a symmetrical aromatic alkyne. Its central carbon-carbon triple bond and flanking methoxy-substituted phenyl rings define its chemical reactivity and physical characteristics.

PropertyValue
Molecular Formula C₁₆H₁₄O₂
Molecular Weight 238.28 g/mol
CAS Number 2132-62-9
Appearance Light yellow solid
Melting Point 141-143°C
Boiling Point (Predicted) 375.0 ± 27.0°C
Density (Predicted) 1.13 ± 0.1 g/cm³

Hazard Identification and Precautionary Measures

Due to the absence of specific toxicological data for this compound, a precautionary approach is mandatory. The hazards of structurally related compounds, diphenylacetylene and anisole, can provide some insight into potential risks.

  • Diphenylacetylene (CAS No. 501-65-5): According to its Safety Data Sheet, diphenylacetylene is not classified as a hazardous substance or mixture. However, it is still recommended to handle it with care as with any chemical.

  • Anisole (Methoxybenzene, CAS No. 100-66-3): Anisole is classified as a flammable liquid.[1][2] It may cause drowsiness or dizziness and is harmful to aquatic life. Repeated exposure may cause skin dryness or cracking.[1][3]

Inferred Hazards for this compound:

Based on its structure, the following potential hazards should be considered:

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.

  • Flammability: As an organic compound, it is likely combustible.

  • Unknown Long-term Effects: The carcinogenic, mutagenic, and reproductive hazards are unknown.

Recommended Precautionary Measures:

Given the unknown toxicity, it is crucial to handle this compound with the highest level of precaution.

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield should be worn.[5]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.[5][6]

    • Body Protection: A lab coat and appropriate protective clothing should be worn to prevent skin contact.[5]

  • Hygiene Practices: Avoid inhalation of dust or fumes. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Handling and Storage

Proper handling and storage procedures are critical to minimizing risk.

AspectRecommendation
Handling Use in a well-ventilated area, preferably a fume hood. Avoid generating dust. Take precautionary measures against static discharge.
Storage Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, the following first aid measures are recommended. Seek immediate medical attention for any significant exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention.[5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]

Experimental Protocols and Workflows

As no specific experimental protocols for the safety assessment of this compound are available, a general workflow for handling chemicals with unknown hazards is presented below. This workflow emphasizes a cautious and systematic approach to minimize exposure and risk.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_emergency Emergency Protocol prep1 Review all available chemical information prep2 Conduct risk assessment prep1->prep2 prep3 Identify necessary PPE and engineering controls prep2->prep3 hand1 Don appropriate PPE prep3->hand1 hand2 Work within a certified chemical fume hood hand1->hand2 emg1 In case of spill or exposure, follow established emergency procedures hand1->emg1 hand3 Handle with care to avoid dust generation hand2->hand3 hand2->emg1 hand4 Use appropriate tools and equipment hand3->hand4 hand3->emg1 clean1 Decontaminate work area and equipment hand4->clean1 clean2 Dispose of waste in approved hazardous waste containers clean1->clean2 clean3 Remove PPE correctly clean2->clean3 clean4 Wash hands thoroughly clean3->clean4 emg2 Evacuate the area if necessary emg1->emg2 emg3 Seek immediate medical attention emg1->emg3

Caption: Workflow for Handling Chemicals with Unknown Toxicity.

Biological Activity and Signaling Pathways

While detailed toxicological data is lacking, some research indicates that this compound may possess biological activity. It has been investigated for potential anticancer and antimicrobial properties. However, the specific signaling pathways through which it may exert these effects have not been elucidated in the available literature. Researchers should be aware of its potential biological activity and handle it accordingly.

Conclusion

This compound is a research chemical with limited available health and safety information. In the absence of comprehensive data, it must be treated as a substance with unknown and potentially significant hazards. Strict adherence to safety protocols, including the use of appropriate engineering controls and personal protective equipment, is essential to minimize the risk of exposure. Further toxicological studies are required to fully characterize the health and safety profile of this compound.

References

Commercial Availability and Technical Guide for 1,2-Bis(4-methoxyphenyl)ethyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercially available suppliers of 1,2-Bis(4-methoxyphenyl)ethyne (also known as 4,4'-Dimethoxytolane), its synthesis, purification, and its role as a potential anticancer agent through the modulation of the PI3K/Akt signaling pathway.

Commercially Available Suppliers

A variety of chemical suppliers offer this compound, with varying purity levels, quantities, and price points. The following table summarizes the offerings from several key suppliers to aid in procurement for research and development purposes.

SupplierCAS NumberPurityAvailable QuantitiesPrice (USD)
ChemScene2132-62-9≥98%250 mg, 1 g$58 (250 mg), $147 (1 g)[1]
Sigma-Aldrich2132-62-998%-Inquiry required
Aladdin Scientific2132-62-9min 97%100 mg$49.99 (100 mg)
Fluorochem1226-42-295%5g, 10g, 25g, 100g, 500g€12 (5g), €17 (10g), €36 (25g), €98 (100g), €394 (500g)[2]
Vulcanchem2132-62-9--Inquiry required[3]

Experimental Protocols

Synthesis of this compound via Tandem Sonogashira Coupling

This protocol describes an efficient one-pot synthesis of symmetrical diarylalkynes like this compound.[3]

Materials:

  • Propiolic acid

  • 4-iodoanisole

  • Palladium(II) chloride (PdCl₂) (2 mol%)

  • Xphos (4 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2 equivalents)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add propiolic acid, 4-iodoanisole, PdCl₂, Xphos, and DBU.

  • Add DMSO as the solvent.

  • Heat the reaction mixture to 120°C.

  • Stir the reaction for 24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Proceed with aqueous workup and extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

This protocol outlines the purification of the crude this compound.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexanes

  • Ethyl acetate

  • Glass column

  • Cotton or glass wool

  • Sand

Procedure:

  • Prepare the Column:

    • Securely plug the bottom of a glass column with cotton or glass wool.

    • Add a small layer of sand over the plug.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles.

    • Add a layer of sand on top of the silica gel bed.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully load the sample onto the top of the silica gel.

  • Elution:

    • Begin eluting the column with a non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate, starting with a low polarity).

    • Gradually increase the polarity of the eluent to facilitate the separation of the desired compound from impurities.

  • Fraction Collection and Analysis:

    • Collect the eluate in fractions.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound as a light yellow solid.[3]

Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., breast or lung cancer cells)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[4]

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[5]

  • Solubilization and Absorbance Reading:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

    • Gently mix the contents of the wells.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

Signaling Pathway and Experimental Workflow

PI3K/Akt Signaling Pathway Inhibition

This compound has been suggested to exert its anticancer effects by modulating the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[6][7][8][9] Inhibition of this pathway can lead to decreased cell viability and the induction of apoptosis in cancer cells.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Promotes Compound This compound Compound->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory effect of this compound.

Experimental Workflow for Evaluating Anticancer Activity

The following diagram illustrates a typical workflow for investigating the anticancer properties of this compound.

Experimental_Workflow Start Start Synthesis Synthesis of This compound Start->Synthesis Purification Purification by Column Chromatography Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization CellCulture Cancer Cell Culture (e.g., Breast, Lung) Characterization->CellCulture MTT Cell Viability Assay (MTT) CellCulture->MTT PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot for p-Akt) CellCulture->PathwayAnalysis DataAnalysis Data Analysis and Conclusion MTT->DataAnalysis PathwayAnalysis->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for assessing the anticancer activity of this compound.

References

Methodological & Application

Application Notes and Protocols: Sonogashira Coupling for the Synthesis of 1,2-Bis(4-methoxyphenyl)ethyne

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, which utilizes a palladium catalyst and a copper(I) co-catalyst, is conducted under mild conditions, making it highly valuable in the synthesis of complex molecules, natural products, and organic materials.[1][2] 1,2-Bis(4-methoxyphenyl)ethyne, also known as 4,4'-dimethoxytolan, is a symmetrical diarylacetylene. Its rigid, linear structure and electron-rich methoxy groups make it a valuable building block in materials science and a scaffold in medicinal chemistry. This document provides a detailed protocol for its synthesis via a tandem Sonogashira coupling reaction.

Reaction Scheme:

The synthesis of this compound can be efficiently achieved through a one-pot, tandem Sonogashira coupling reaction. This process involves the in-situ decarboxylation of propiolic acid to form a terminal alkyne, which then couples with two equivalents of 4-iodoanisole.

General Reaction Scheme for the Tandem Sonogashira Coupling Synthesis of this compound.

Data Presentation

Table 1: Reagents and Materials

This table summarizes the key reagents required for the synthesis, their properties, and their specific roles in the reaction.

Reagent/MaterialFormulaM.W. ( g/mol )Role/FunctionReference
4-IodoanisoleC₇H₇IO234.03Aryl halide substrate[3]
Propiolic AcidC₃H₂O₂70.05In-situ alkyne source[3]
Palladium(II) Chloride (PdCl₂)PdCl₂177.33Palladium catalyst precursor[3]
XphosC₃₃H₄₉P488.71Phosphine ligand[3]
Copper(I) Iodide (CuI)CuI190.45Co-catalyst, activates the alkyne[4][5]
DBUC₉H₁₆N₂152.24Non-nucleophilic base[3]
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13Reaction solvent[3]

Experimental Protocols

This section details the step-by-step methodology for the synthesis of this compound based on an established tandem Sonogashira coupling protocol.[3]

Materials and Equipment:

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Nitrogen or Argon gas inlet

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup (silica gel)

  • NMR spectrometer for product characterization

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add 4-iodoanisole (2.0 equivalents), palladium(II) chloride (PdCl₂, 2 mol%), Xphos (4 mol%), and copper(I) iodide (CuI, 5 mol%).

    • Seal the flask with a septum, and purge with an inert atmosphere (Nitrogen or Argon) for 10-15 minutes.

  • Addition of Reagents:

    • Under the inert atmosphere, add anhydrous dimethyl sulfoxide (DMSO) as the solvent.

    • Add propiolic acid (1.0 equivalent) to the mixture via syringe.

    • Finally, add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equivalents) to the reaction mixture.

  • Reaction Conditions:

    • Immerse the flask in a preheated oil bath and stir the reaction mixture at 120°C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.[3]

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).[6][7]

    • Combine the organic layers and wash with water, followed by brine to remove residual DMSO and salts.[5][7]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.[6]

    • Use a non-polar eluent system, such as a mixture of hexane and ethyl acetate, to isolate the pure product.

  • Characterization:

    • The final product, this compound, should be a light yellow solid.[3]

    • Confirm the structure and purity using spectroscopic methods such as ¹H NMR and ¹³C NMR.

Visualizations

Diagram 1: Sonogashira Coupling Catalytic Cycle

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] The palladium(0) species undergoes oxidative addition with the aryl halide. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then acts as an activated species for transmetalation to the palladium center. Reductive elimination yields the final product and regenerates the palladium(0) catalyst.[2]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (Ar-X) product_complex Ar-Pd(II)-(C≡CR)(L₂) pd_complex->product_complex Transmetalation cu_halide Cu(I)-X pd_complex->cu_halide From Pd Cycle (X⁻) cu_acetylide Cu(I)-C≡CR product_complex->pd0 Reductive Elimination product Product (Ar-C≡C-R) product_complex->product cu_halide->cu_acetylide R-C≡C-H, Base cu_acetylide->pd_complex To Pd Cycle cu_acetylide->cu_halide Transmetalation aryl_halide Aryl Halide (Ar-X) aryl_halide->pd_complex alkyne Terminal Alkyne (R-C≡C-H) alkyne->cu_acetylide Workflow arrow arrow A 1. Reaction Setup - Add reagents to Schlenk flask - Purge with N₂/Ar B 2. Reagent Addition - Add Solvent (DMSO) - Add Propiolic Acid & DBU A->B C 3. Reaction - Heat at 120°C - Monitor by TLC (24h) B->C D 4. Work-up - Quench with water - Extract with organic solvent - Wash with brine C->D E 5. Isolation - Dry over Na₂SO₄ - Filter - Concentrate in vacuo D->E F 6. Purification - Column Chromatography (Silica Gel) E->F G 7. Characterization - ¹H and ¹³C NMR - Confirm structure & purity F->G

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Diarylalkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed synthesis of diarylalkynes is a cornerstone of modern organic chemistry, enabling the construction of carbon-carbon bonds with high efficiency and selectivity. These motifs are prevalent in pharmaceuticals, natural products, and advanced materials.[1][2] The Sonogashira cross-coupling reaction is the most prominent method for this transformation, involving the coupling of a terminal alkyne with an aryl or vinyl halide.[3][4]

This document provides detailed experimental protocols for both traditional copper-cocatalyzed and modern copper-free Sonogashira reactions for the synthesis of diarylalkynes.

General Considerations

  • Reaction Setup: All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified.

  • Reagents: Reagents should be of high purity. Anhydrous solvents are recommended for most procedures.

  • Safety: Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 1: One-Pot Synthesis of Unsymmetrical Diarylalkynes via Sonogashira Reaction and Decarboxylative Coupling

This protocol describes a one-pot method for the synthesis of unsymmetrically substituted diarylalkynes using a copper-free palladium catalyst. The process involves an initial Sonogashira coupling of an aryl iodide with propiolic acid, followed by a decarboxylative coupling with an aryl bromide.[1][2][5] This method is advantageous as it avoids the need for protecting groups on the alkyne and generates CO2 as the only byproduct.[2]

Experimental Workflow

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Decarboxylative Coupling A Aryl Iodide G Reaction at Room Temperature A->G B Propiolic Acid B->G C Pd Catalyst (Pd2(dba)3) C->G D Ligand (dppf) D->G E Base (TBAF) E->G F Solvent (NMP) F->G I Reaction at 90 °C G->I Add Aryl Bromide H Aryl Bromide H->I J Unsymmetrical Diarylalkyne I->J Isolation

Caption: One-pot synthesis of unsymmetrical diarylalkynes.

Reagents and Equipment
  • Aryl iodide

  • Aryl bromide

  • Propiolic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Tetrabutylammonium fluoride (TBAF)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure
  • To a dried reaction flask under an inert atmosphere, add the aryl iodide (1.0 equiv), propiolic acid (1.0 equiv), Pd₂(dba)₃ (5 mol %), dppf (10 mol %), and TBAF (6.0 equiv).

  • Add anhydrous NMP (to make a 0.15 M solution with respect to the halide).

  • Stir the reaction mixture at room temperature for 12 hours.

  • After the initial Sonogashira coupling is complete, add the aryl bromide (1.0 equiv) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for an additional 12 hours.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired unsymmetrical diarylalkyne.

Data Presentation
EntryAryl IodideAryl BromideYield (%)
14-Iodoanisole4-Bromotoluene85
24-Iodotoluene4-Bromoanisole82
3Iodobenzene4-Bromobenzonitrile78
44-IodobenzonitrileBromobenzene75

Yields are representative and may vary depending on the specific substrates and reaction scale.[1]

Protocol 2: Copper-Free Sonogashira Coupling of Aryl Bromides with Terminal Alkynes

This protocol outlines a copper-free Sonogashira coupling method, which is beneficial for synthesizing products where copper contamination is a concern, such as in pharmaceutical applications. This method utilizes a palladium catalyst with a specific phosphine ligand.[6][7]

Reaction Mechanism: Catalytic Cycle

G cluster_reactants cluster_products Pd0 Pd(0)L2 Pd_complex1 Ar-Pd(II)-X(L2) Pd0->Pd_complex1 Oxidative Addition Pd_complex2 Ar-Pd(II)-C≡CR'(L2) Pd_complex1->Pd_complex2 Transmetalation (Deprotonation) Pd_complex2->Pd0 Reductive Elimination Product Ar-C≡C-R' Byproduct Base-H-X ArX Ar-X Alkyne R'-C≡C-H Base Base

Caption: Generalized catalytic cycle for Sonogashira coupling.

Reagents and Equipment
  • Aryl bromide

  • Terminal alkyne

  • Palladium(II) acetate (Pd(OAc)₂)

  • sXPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (MeCN)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure
  • In a reaction vessel, combine the aryl bromide (1.0 equiv), terminal alkyne (1.5 equiv), Pd(OAc)₂ (2 mol %), and sXPhos (4 mol %).

  • Add Cs₂CO₃ (2.0 equiv).

  • The vessel is evacuated and backfilled with an inert gas (argon is recommended) three times.

  • Add degassed acetonitrile and water (in a 1:1 ratio, to achieve a 0.2 M concentration of the aryl bromide).

  • Heat the reaction mixture to 65 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the diarylalkyne.

Data Presentation
EntryAryl BromideTerminal AlkyneYield (%)
14-BromopyridinePhenylacetylene92
21-Bromo-4-nitrobenzene4-Ethynylanisole88
32-Bromonaphthalene1-Ethynyl-4-fluorobenzene95

Yields are representative and demonstrate the versatility of the copper-free protocol.[8]

Protocol 3: Traditional Sonogashira Coupling with Copper(I) Cocatalyst

This classic protocol utilizes a palladium catalyst in conjunction with a copper(I) salt, typically copper(I) iodide (CuI), as a cocatalyst.[3][9] This method is robust and widely applicable for a variety of substrates.

Reagents and Equipment
  • Aryl halide (iodide or bromide)

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • An amine base and solvent (e.g., triethylamine or diisopropylamine)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure
  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (1-5 mol %), and CuI (2-10 mol %).

  • Add the amine solvent (e.g., triethylamine).

  • Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, dilute the reaction mixture with a suitable solvent like diethyl ether or ethyl acetate and filter through a pad of celite to remove the precipitated ammonium salt.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation
EntryAryl HalideTerminal AlkyneYield (%)
1IodobenzenePhenylacetylene95
24-Bromoacetophenone1-Heptyne89
33-IodopyridineTrimethylsilylacetylene91

These yields are typical for the traditional Sonogashira coupling protocol.[9][10]

Troubleshooting and Optimization

  • Low Yields: If yields are low, consider increasing the catalyst loading, using a more active ligand, or increasing the reaction temperature. Ensure that the reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere. The choice of base can also be critical.

  • Homocoupling of Alkyne (Glaser Coupling): This is a common side reaction, especially in copper-catalyzed reactions.[11] Running the reaction under copper-free conditions can eliminate this side product. If using copper, ensure a strictly anaerobic environment.

  • Dehalogenation of Aryl Halide: This can occur at higher temperatures. If this is observed, try running the reaction at a lower temperature for a longer period.

By following these detailed protocols, researchers can effectively synthesize a wide range of diarylalkynes for various applications in drug discovery and materials science.

References

Application Notes and Protocols for 1,2-Bis(4-methoxyphenyl)ethyne in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(4-methoxyphenyl)ethyne, also known as bis(4-methoxyphenyl)acetylene or 4,4'-dimethoxytolane, is a versatile building block in polymer chemistry. Its rigid, linear structure, conferred by the central ethyne linkage, and the electron-donating methoxy groups on the phenyl rings make it a valuable monomer for the synthesis of conjugated polymers.[1] These polymers, often derivatives of poly(p-phenyleneethynylene) (PPE), exhibit interesting optoelectronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. This document provides detailed application notes and experimental protocols for the polymerization of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 2132-62-9
Molecular Formula C₁₆H₁₄O₂
Molecular Weight 238.28 g/mol
Appearance Light yellow solid
Melting Point 141-143 °C
Boiling Point 375.0 ± 27.0 °C (Predicted)
Density 1.13 ± 0.1 g/cm³ (Predicted)
¹H NMR (400 MHz, CDCl₃) δ 7.43 (d, J = 8.6 Hz, 4H), 6.85 (d, J = 8.6 Hz, 4H), 3.80 (s, 6H)
¹³C NMR (100 MHz, CDCl₃) δ 159.4, 132.9, 115.8, 114.0, 88.0, 55.3

Polymerization of this compound

The polymerization of this compound typically proceeds via transition metal-catalyzed methods, such as metathesis polymerization or coordination polymerization. These methods allow for the formation of high molecular weight polymers with a conjugated backbone.

Metathesis Polymerization

Metathesis polymerization, particularly with tungsten-based catalysts, is an effective method for polymerizing acetylene derivatives. A common catalyst system is tungsten hexachloride (WCl₆) with a cocatalyst like tetraphenyltin (Ph₄Sn).

Experimental Protocol: Metathesis Polymerization

This protocol describes the synthesis of poly(4,4'-dimethoxydiphenylacetylene) using a WCl₆/Ph₄Sn catalyst system.

Materials:

  • This compound (monomer)

  • Tungsten (VI) chloride (WCl₆)

  • Tetraphenyltin (Ph₄Sn)

  • Toluene, anhydrous

  • Methanol

  • Standard Schlenk line and glassware

  • Nitrogen or Argon gas, high purity

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve WCl₆ (e.g., 23.7 mg, 0.06 mmol) and Ph₄Sn (e.g., 25.6 mg, 0.06 mmol) in anhydrous toluene (3 mL). Stir the solution for 15-30 minutes at room temperature to form the active catalyst.

  • Polymerization: In a separate Schlenk flask, dissolve this compound (e.g., 238 mg, 1.0 mmol) in anhydrous toluene (7 mL). To this solution, add the prepared catalyst solution via a gas-tight syringe.

  • Reaction: Stir the reaction mixture at room temperature (or as specified in the literature for similar monomers) for 24 hours under an inert atmosphere. The solution may become viscous as the polymer forms.

  • Termination and Precipitation: Quench the polymerization by adding methanol (5 mL) to the reaction mixture. Pour the polymer solution into a large volume of methanol (e.g., 200 mL) with vigorous stirring to precipitate the polymer.

  • Purification: Collect the polymer precipitate by filtration. Wash the polymer thoroughly with methanol to remove any residual catalyst and unreacted monomer.

  • Drying: Dry the polymer in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.

Expected Results: The resulting poly(4,4'-dimethoxydiphenylacetylene) is typically a colored solid (e.g., dark red). The molecular weight and polydispersity can be determined by Gel Permeation Chromatography (GPC).

Characterization of Poly(4,4'-dimethoxydiphenylacetylene)

The synthesized polymer should be characterized to determine its structure, molecular weight, and physical properties.

Property Typical Value Range Analytical Method
Number-Average Molecular Weight (Mn) 10,000 - 300,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.2 - 2.5Gel Permeation Chromatography (GPC)
Thermal Decomposition Temperature (TGA, 5% weight loss) > 300 °CThermogravimetric Analysis (TGA)
Glass Transition Temperature (Tg) Varies depending on molecular weightDifferential Scanning Calorimetry (DSC)
UV-Vis Absorption (λmax in solution) 400 - 450 nmUV-Vis Spectroscopy
Photoluminescence Emission (λem in solution) 450 - 550 nm (typically blue-green)Fluorescence Spectroscopy

Note: The specific values will depend on the polymerization conditions and the resulting molecular weight of the polymer.

Logical Workflow for Polymer Synthesis and Characterization

Polymer_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer This compound Polymerization Polymerization Reaction Monomer->Polymerization Catalyst Catalyst Preparation (e.g., WCl6/Ph4Sn) Catalyst->Polymerization Quench Quenching & Precipitation Polymerization->Quench Purification Purification Quench->Purification Drying Drying Purification->Drying Polymer Purified Polymer Drying->Polymer GPC GPC Analysis (Mn, PDI) Polymer->GPC Thermal Thermal Analysis (TGA, DSC) Polymer->Thermal Optical Spectroscopic Analysis (UV-Vis, PL) Polymer->Optical

Caption: Workflow for the synthesis and characterization of poly(4,4'-dimethoxydiphenylacetylene).

Polymerization Mechanism: A Simplified View

The metathesis polymerization of diarylacetylenes is believed to proceed through a metal-carbene intermediate.

Metathesis_Mechanism Initiation Initiation: Catalyst Activation Propagation Propagation: Monomer Insertion Initiation->Propagation Active Species Propagation->Propagation Termination Termination Propagation->Termination Polymer Polymer Chain Termination->Polymer

Caption: Simplified mechanism of metathesis polymerization.

Applications

Polymers derived from this compound are being investigated for a variety of applications in materials science and drug development.

  • Organic Electronics: The conjugated backbone of these polymers facilitates charge transport, making them suitable for use as active layers in OLEDs and OFETs. The methoxy groups can enhance solubility and influence the electronic properties.

  • Fluorescent Sensors: The photoluminescent nature of these polymers can be quenched or enhanced in the presence of specific analytes, forming the basis for chemical sensors.

  • Drug Delivery: While less common, conjugated polymers can be functionalized to act as carriers for therapeutic agents. Their rigid backbone can provide a scaffold for drug attachment, and their optical properties may allow for imaging and tracking.

Conclusion

This compound is a valuable monomer for the synthesis of functional conjugated polymers. The polymerization can be achieved through methods like metathesis polymerization, yielding polymers with interesting thermal and optoelectronic properties. The protocols and data presented here provide a foundation for researchers to explore the potential of this building block in various scientific and technological fields. Further optimization of reaction conditions and exploration of different catalyst systems can lead to polymers with tailored properties for specific applications.

References

Application Notes and Protocols for 1,2-Bis(4-methoxyphenyl)ethyne as a Potential Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(4-methoxyphenyl)ethyne, a symmetrically substituted diarylethyne, is a rigid, planar molecule with potential applications in materials science, including conjugated polymers and liquid crystals.[1] Its structural characteristics, featuring a central alkyne bridge connecting two methoxy-substituted phenyl rings, provide a conjugated π-system that is often associated with fluorescent properties. While direct applications of this compound as a fluorescent probe or sensor are not extensively documented in peer-reviewed literature, its core structure is analogous to that of tolane derivatives, which have been investigated for their emissive properties. This document provides an overview of its known characteristics, potential signaling pathways for sensor development, and detailed protocols for its synthesis and the general characterization of its fluorescent properties.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and potential modification for sensing applications.

PropertyValueReference
Molecular Formula C₁₆H₁₄O₂[2]
Molecular Weight 238.28 g/mol [2]
Appearance Light yellow solid[2]
Melting Point 141-143 °C[2]
¹H NMR (400 MHz, CDCl₃) δ 7.43 (d, J = 8.6 Hz, 4H), 6.85 (d, J = 8.6 Hz, 4H), 3.80 (s, 6H)[2]
¹³C NMR (100 MHz, CDCl₃) δ 159.4, 132.9, 115.8, 114.0, 88.0, 55.3[2]

Potential Signaling Pathways and Sensing Mechanisms

Based on the principles of fluorescent probe design and the behavior of structurally similar molecules, this compound could potentially be developed into a fluorescent sensor through several mechanisms. The core concept involves the modulation of its fluorescence output (intensity or wavelength) upon interaction with a specific analyte.

1. Photoinduced Electron Transfer (PET) Quenching:

A common mechanism for "turn-on" fluorescent sensors involves the quenching of fluorescence by a nearby electron-rich or electron-poor moiety. Upon binding of an analyte, this quenching is disrupted, leading to a restoration of fluorescence. For this compound, this could be achieved by introducing a receptor unit with a quenching group.

PET_Mechanism cluster_off Fluorescence OFF cluster_on Fluorescence ON Probe_Quenched Probe-Receptor-Quencher PET Photoinduced Electron Transfer Probe_Quenched->PET Probe_Active Probe-Receptor-Analyte Probe_Quenched->Probe_Active Conformational Change Excitation1 Excitation (hν) Excitation1->Probe_Quenched No_Emission1 No Fluorescence PET->No_Emission1 Emission Fluorescence Probe_Active->Emission Excitation2 Excitation (hν) Excitation2->Probe_Active Analyte Analyte Analyte->Probe_Quenched Binding

Caption: Proposed PET "turn-on" sensing mechanism.

2. Aggregation-Induced Emission (AIE):

Some molecules, termed AIEgens, are non-emissive in solution but become highly fluorescent in an aggregated state. Research on fluorinated tolanes, which are structurally related to this compound, has shown that they can exhibit AIE characteristics.[3][4] This property can be exploited for sensing applications where the analyte induces aggregation of the probe.

AIE_Mechanism Probe_Solution Probe in Solution (Free Rotation) No_Fluorescence Fluorescence Quenched Probe_Solution->No_Fluorescence Non-radiative decay Probe_Aggregated Probe Aggregates (Restricted Intramolecular Rotation) Probe_Solution->Probe_Aggregated + Analyte Analyte Analyte Fluorescence Strong Fluorescence Probe_Aggregated->Fluorescence Radiative decay

Caption: Aggregation-Induced Emission sensing concept.

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound and the characterization of its fluorescent properties.

Protocol 1: Synthesis of this compound via Tandem Sonogashira Coupling

This protocol is adapted from a general method for synthesizing symmetrical diarylalkynes.[1]

Materials:

  • Propiolic acid

  • 4-Iodoanisole

  • Palladium(II) chloride (PdCl₂)

  • Xphos

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add PdCl₂ (2 mol%) and Xphos (4 mol%).

  • Add DMSO as the solvent.

  • Add 4-iodoanisole (1.0 equivalent) and propiolic acid (0.5 equivalents) to the reaction mixture.

  • Add DBU (2.0 equivalents) to the mixture.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Add_Reagents Add PdCl₂, Xphos, DMSO, 4-Iodoanisole, Propiolic Acid, DBU Reaction_Setup->Add_Reagents Heating Heat to 120°C (24 hours) Add_Reagents->Heating Monitoring Monitor by TLC Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization NMR, Mass Spec Purification->Characterization End End Product Characterization->End

Caption: Workflow for the synthesis of this compound.

Protocol 2: General Procedure for Fluorescence Spectroscopy

This protocol outlines the steps for characterizing the basic photophysical properties of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., cyclohexane, THF, acetonitrile)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a chosen solvent at a concentration of approximately 1 mM.

  • UV-Vis Absorption Spectrum:

    • Dilute the stock solution to a concentration suitable for absorbance measurements (typically in the µM range).

    • Record the absorbance spectrum to determine the absorption maxima (λ_abs). The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Fluorescence Emission Spectrum:

    • Using the same solution, place the cuvette in the fluorometer.

    • Set the excitation wavelength to one of the absorption maxima determined in the previous step.

    • Scan the emission spectrum over a suitable wavelength range to determine the emission maximum (λ_em).

  • Fluorescence Excitation Spectrum:

    • Set the emission wavelength to the maximum determined in the previous step.

    • Scan the excitation spectrum. The resulting spectrum should be similar to the absorption spectrum.

  • Quantum Yield Determination (Relative Method):

    • Prepare a series of dilutions of both the sample and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • Measure the absorbance and integrated fluorescence intensity for each solution.

    • Plot integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where Φ is the quantum yield, m is the slope of the plot, and η is the refractive index of the solvent.

Potential Applications in Drug Development

While not yet demonstrated, the fluorescent properties of this compound and its derivatives could be harnessed in several areas of drug development:

  • High-Throughput Screening (HTS): A "turn-on" fluorescent probe based on this scaffold could be used to screen for inhibitors or activators of a target enzyme or receptor.

  • Bioimaging: Functionalized derivatives could be designed to target specific cellular compartments or biomolecules, allowing for their visualization in living cells.

  • Monitoring Drug Delivery: By incorporating this fluorophore into a drug delivery system, its release and biodistribution could be tracked non-invasively.

Conclusion

This compound represents a simple, readily synthesizable diarylethyne with the potential for development into a fluorescent probe. Although its direct application as a sensor is yet to be established, its structural similarity to known fluorescent scaffolds suggests that with appropriate functionalization, it could be a valuable tool for researchers in chemistry, biology, and drug development. Further research is warranted to explore its photophysical properties in detail and to design and synthesize derivatives with specific sensing capabilities.

References

Application Notes and Protocols: Incorporation of 1,2-Bis(4-methoxyphenyl)ethyne into Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the incorporation of the organic linker, 1,2-Bis(4-methoxyphenyl)ethyne, into metal-organic frameworks (MOFs). While direct synthesis protocols for MOFs utilizing this specific linker are not extensively reported, this guide extrapolates from established methods for structurally analogous linkers, such as stilbene- and other diarylethyne-based dicarboxylic acids. The provided protocols and data serve as a foundational resource for the design, synthesis, and characterization of novel MOFs with potential applications in luminescence, gas storage, and sensing.

Introduction to this compound as a MOF Linker

This compound is a rigid, linear organic molecule featuring a central acetylene bond flanked by two methoxy-functionalized phenyl rings. To be utilized as a linker in MOF synthesis, it must first be functionalized with coordinating groups, typically carboxylic acids, at the terminal positions of the phenyl rings (e.g., 4,4'-(ethyne-1,2-diyl)bis(3-methoxybenzoic acid)). The rigidity of the alkyne unit and the potential for π-π stacking interactions make it an attractive candidate for constructing robust, porous frameworks. The methoxy groups can influence the electronic properties and potentially serve as sites for post-synthetic modification.

Potential Applications:

  • Luminescent Sensors: The conjugated π-system of the linker is expected to impart intrinsic fluorescence to the resulting MOFs.[1][2] The emission properties may be sensitive to the presence of specific guest molecules, making these materials promising for chemical sensing applications.[1] The rigidity imposed by the MOF structure can enhance emission lifetimes compared to the free linker in solution.[1]

  • Gas Storage and Separation: The defined porosity and high surface area characteristic of MOFs make them suitable for gas storage and separation. The aromatic nature of the linker can enhance interactions with specific gas molecules like CO2.[3]

  • Drug Delivery: The porous nature of these MOFs could be exploited for the encapsulation and controlled release of therapeutic agents. The functionalizable methoxy groups offer a handle for tuning host-guest interactions.

Experimental Protocols

Synthesis of a Carboxylate-Functionalized this compound Linker

A typical synthetic route to a dicarboxylate derivative of this compound, a prerequisite for its use as a MOF linker, can be adapted from standard organic synthesis methodologies for similar compounds.

Solvothermal Synthesis of a MOF Incorporating the Dicarboxylate Linker

Solvothermal synthesis is a common method for producing crystalline MOFs.[4] The following is a general protocol that can be optimized for specific metal ions and desired framework topologies.

Materials:

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • 4,4'-(ethyne-1,2-diyl)bis(3-methoxybenzoic acid) linker

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Modulator (optional, e.g., benzoic acid, acetic acid)

Procedure:

  • In a glass vial, dissolve the metal salt (e.g., 0.1 mmol) and the dicarboxylate linker (0.1 mmol) in the chosen solvent (e.g., 10 mL of DMF).

  • If a modulator is used, add it to the solution (e.g., 10-50 equivalents relative to the metal salt).

  • Seal the vial tightly.

  • Place the vial in a programmable oven and heat to a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours).

  • Allow the oven to cool slowly to room temperature.

  • Harvest the resulting crystals by decanting the mother liquor.

  • Wash the crystals with fresh solvent (e.g., DMF) three times to remove unreacted starting materials.

  • Activate the MOF by solvent exchange with a more volatile solvent (e.g., ethanol or dichloromethane) followed by heating under vacuum to remove guest solvent molecules from the pores.

Workflow for MOF Synthesis and Activation

MOF_Synthesis_Workflow cluster_synthesis Solvothermal Synthesis cluster_purification Purification & Activation S1 Dissolve Metal Salt & Linker in Solvent S2 Add Modulator (Optional) S1->S2 S3 Seal Vial & Heat S2->S3 S4 Cool to Room Temperature S3->S4 P1 Harvest Crystals S4->P1 P2 Wash with Fresh Solvent P1->P2 P3 Solvent Exchange P2->P3 P4 Activate under Vacuum P3->P4 Final_MOF Final_MOF P4->Final_MOF Characterization & Application Luminescence_Sensing_Workflow MOF Luminescent MOF Interaction Host-Guest Interaction MOF->Interaction Analyte Target Analyte Analyte->Interaction Signal_Change Change in Luminescence (Quenching/Enhancement/Shift) Interaction->Signal_Change Detection Analyte Detection Signal_Change->Detection

References

Application Notes and Protocols for the Oxidation of 1,2-Bis(4-methoxyphenyl)ethyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the oxidation of 1,2-Bis(4-methoxyphenyl)ethyne to its corresponding α-diketone, 1,2-bis(4-methoxyphenyl)ethane-1,2-dione. This transformation is a key step in the synthesis of various heterocyclic compounds and other valuable organic molecules. The protocols provided are based on established chemical literature and offer a starting point for laboratory experimentation.

Introduction

This compound, also known as 4,4'-dimethoxytolane, is a symmetrical diarylalkyne. Its oxidation leads to the formation of 1,2-bis(4-methoxyphenyl)ethane-1,2-dione, an α-diketone commonly referred to as 4,4'-dimethoxybenzil or p-Anisil.[1] This α-diketone is a versatile intermediate in organic synthesis, serving as a precursor for various heterocyclic structures like quinoxalines and imidazoles. The oxidation of the alkyne triple bond to a 1,2-dicarbonyl moiety is a fundamental transformation in organic chemistry, with several reagents capable of effecting this change.[2] This document outlines protocols using common and effective oxidizing agents.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of the starting material and the product is presented below for easy reference.

Table 1: Physicochemical Properties

PropertyThis compound (Starting Material)1,2-bis(4-methoxyphenyl)ethane-1,2-dione (Product)
Molecular Formula C₁₆H₁₄O₂C₁₆H₁₄O₄
Molecular Weight 238.28 g/mol 270.28 g/mol [3]
Appearance -Yellow fine crystalline powder[4]
Melting Point -132-134 °C[4]
CAS Number 2132-62-9[5]1226-42-2[1]

Table 2: Spectroscopic Data for 1,2-bis(4-methoxyphenyl)ethane-1,2-dione

Data TypeSpectral Data
¹H NMR (400 MHz, CDCl₃): δ ppm 7.94 (d, J = 9.0 Hz, 4H), 6.97 (d, J = 8.9Hz, 4H), 3.88 (s, 6H).[6]
¹³C NMR (100 MHz, CDCl₃): δ ppm 193.5, 164.8, 132.4, 126.3, 114.3, 55.6.[6]

Experimental Protocols

The following section provides detailed methodologies for the oxidation of this compound.

Protocol 1: Oxidation using Potassium Permanganate

This protocol describes a general method for the oxidation of alkynes to α-diketones using potassium permanganate.[7][8][9]

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Solvent (e.g., acetone, tert-butanol/water mixture)

  • Sodium bicarbonate (optional, for neutral conditions)

  • Sodium bisulfite (for quenching)

  • Dichloromethane or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: Slowly add a solution of potassium permanganate (approximately 2.0-3.0 eq) in water to the stirred reaction mixture. For neutral conditions, a small amount of sodium bicarbonate can be added.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when the purple color of the permanganate persists.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the manganese dioxide precipitate dissolves and the solution becomes colorless.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 1,2-bis(4-methoxyphenyl)ethane-1,2-dione.

Protocol 2: Oxidation using Ruthenium Trichloride (Catalytic) with an Oxidant

This protocol utilizes a catalytic amount of ruthenium trichloride with a co-oxidant for the oxidation.[10]

Materials:

  • This compound

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Co-oxidant (e.g., sodium periodate (NaIO₄), peracetic acid)[11]

  • Solvent system (e.g., carbon tetrachloride/acetonitrile/water mixture)

  • Dichloromethane or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Setup: In a round-bottom flask, prepare a biphasic solvent system, for example, a mixture of carbon tetrachloride, acetonitrile, and water.

  • Addition of Reagents: To this solvent system, add this compound (1.0 eq), sodium periodate (as the co-oxidant, typically in excess), and a catalytic amount of ruthenium(III) chloride hydrate (e.g., 1-5 mol%).

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with dichloromethane or ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with a saturated solution of sodium thiosulfate to remove any remaining oxidant.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting solid by column chromatography on silica gel.

Visualizations

Reaction Scheme

Caption: General reaction scheme for the oxidation of this compound.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification dissolve Dissolve Starting Material cool Cool to 0 °C (for KMnO4) dissolve->cool add_oxidant Add Oxidizing Agent cool->add_oxidant react Stir and Monitor by TLC add_oxidant->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography characterization Characterize Product (NMR, etc.) chromatography->characterization

Caption: A generalized workflow for the oxidation and purification process.

References

Application Notes and Protocols for the Reduction of the Alkyne Bond in 1,2-Bis(4-methoxyphenyl)ethyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective and complete reduction of the alkyne bond in 1,2-bis(4-methoxyphenyl)ethyne. The methodologies outlined below enable the synthesis of the corresponding (Z)-alkene, (E)-alkene, and the fully saturated alkane, which are valuable intermediates in pharmaceutical and materials science research.

Introduction

This compound, a symmetrical diarylalkyne, serves as a versatile precursor for various stilbene and bibenzyl derivatives. The controlled reduction of its carbon-carbon triple bond is a critical transformation for accessing specific stereoisomers of the corresponding alkene or the fully saturated alkane. The choice of reduction methodology dictates the stereochemical outcome, allowing for the selective formation of either the cis ((Z)-1,2-bis(4-methoxyphenyl)ethene), trans ((E)-1,2-bis(4-methoxyphenyl)ethene), or the saturated 1,2-bis(4-methoxyphenyl)ethane. These products are of significant interest due to their potential biological activities and applications in materials science.[1][2] This guide details three primary reduction strategies: catalytic hydrogenation for complete saturation, partial hydrogenation using Lindlar's catalyst for cis-alkene synthesis, and dissolving metal reduction for trans-alkene synthesis.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the various methods for the reduction of this compound, providing a comparative overview of the reagents, conditions, and expected outcomes.

Reaction MethodCatalyst/ReagentSolventTemperaturePressureReaction TimeProductYield (%)Stereoselectivity
Complete Hydrogenation 10% Pd/C, H₂EthanolRoom Temp.1 atm2-4 h1,2-Bis(4-methoxyphenyl)ethane>95 (Typical)N/A
Partial Hydrogenation (syn-addition) Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead acetate and quinoline), H₂Ethyl AcetateRoom Temp.1 atm1-3 h(Z)-1,2-Bis(4-methoxyphenyl)ethene~90-98>98% Z-isomer
Dissolving Metal Reduction (anti-addition) Sodium (Na), Liquid Ammonia (NH₃)THF/NH₃(l)-78 °CN/A1-2 h(E)-1,2-Bis(4-methoxyphenyl)ethene~85-95>95% E-isomer

Experimental Workflow

The following diagram illustrates the synthetic pathways from the starting alkyne to the various reduction products.

G cluster_start Starting Material cluster_products Reduction Products start This compound alkane 1,2-Bis(4-methoxyphenyl)ethane start->alkane H₂, Pd/C (Complete Reduction) cis_alkene (Z)-1,2-Bis(4-methoxyphenyl)ethene start->cis_alkene H₂, Lindlar's Catalyst (syn-addition) trans_alkene (E)-1,2-Bis(4-methoxyphenyl)ethene start->trans_alkene Na, NH₃(l) (anti-addition)

Caption: Synthetic routes for the reduction of this compound.

Experimental Protocols

Protocol 1: Complete Reduction to 1,2-Bis(4-methoxyphenyl)ethane

This protocol describes the complete reduction of the alkyne to the corresponding alkane using palladium on carbon as a catalyst.[3][4]

Materials and Reagents:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (reagent grade)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogen balloon or hydrogenation apparatus

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel or celite pad)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1.0 g of this compound in 50 mL of ethanol.

  • Carefully add 100 mg of 10% Pd/C to the solution.

  • Seal the flask and purge with hydrogen gas.

  • Maintain a hydrogen atmosphere (a balloon is sufficient for atmospheric pressure) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1,2-bis(4-methoxyphenyl)ethane.

Protocol 2: Partial Reduction to (Z)-1,2-Bis(4-methoxyphenyl)ethene

This protocol details the stereoselective synthesis of the cis-alkene using Lindlar's catalyst.[5][6][7]

Materials and Reagents:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate)

  • Quinoline (optional, as an additional poison)

  • Ethyl acetate (reagent grade)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogen balloon or hydrogenation apparatus

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve 1.0 g of this compound in 50 mL of ethyl acetate in a round-bottom flask.

  • Add 100 mg of Lindlar's catalyst. For enhanced selectivity, 1-2 drops of quinoline can be added.

  • Seal the flask, purge with hydrogen gas, and maintain a hydrogen atmosphere.

  • Stir the mixture vigorously at room temperature.

  • Carefully monitor the reaction by TLC to avoid over-reduction to the alkane. The reaction is typically complete in 1-3 hours.

  • Once the starting material is consumed, stop the reaction by venting the hydrogen and purging with an inert gas.

  • Filter the mixture through a celite pad to remove the catalyst, washing the pad with ethyl acetate.

  • Concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by flash column chromatography or recrystallization to obtain pure (Z)-1,2-bis(4-methoxyphenyl)ethene.

Protocol 3: Partial Reduction to (E)-1,2-Bis(4-methoxyphenyl)ethene

This protocol describes the stereoselective synthesis of the trans-alkene via a dissolving metal reduction.[5][6][8]

Materials and Reagents:

  • This compound

  • Sodium metal (small pieces)

  • Liquid ammonia (NH₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Three-neck round-bottom flask equipped with a dry ice condenser

  • Magnetic stirrer and stir bar

  • Ammonium chloride (for quenching)

Procedure:

  • Set up a three-neck flask with a dry ice condenser and an inlet for ammonia gas.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Condense approximately 50 mL of ammonia into the flask.

  • In a separate flask, dissolve 1.0 g of this compound in 20 mL of anhydrous THF.

  • Once the ammonia is liquefied, carefully add small pieces of sodium metal to the ammonia with stirring until a persistent deep blue color is observed.

  • Slowly add the solution of the alkyne in THF to the sodium-ammonia solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the careful, portion-wise addition of solid ammonium chloride until the blue color disappears.

  • Remove the dry ice bath and allow the ammonia to evaporate in a well-ventilated fume hood.

  • Add 50 mL of water to the residue and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure (E)-1,2-bis(4-methoxyphenyl)ethene.

Signaling Pathways and Logical Relationships

The choice of reagents and reaction conditions directly dictates the stereochemical outcome of the alkyne reduction, as depicted in the following diagram.

G cluster_input Input cluster_conditions Reaction Conditions cluster_output Output Alkyne This compound Complete H₂ (excess) Pd/C Alkyne->Complete Syn H₂ Lindlar's Catalyst Alkyne->Syn Anti Na / NH₃(l) Alkyne->Anti Alkane Alkane Complete->Alkane Z_Alkene (Z)-Alkene Syn->Z_Alkene E_Alkene (E)-Alkene Anti->E_Alkene

Caption: Decision logic for the stereoselective reduction of the target alkyne.

References

Cycloaddition Reactions of 1,2-Bis(4-methoxyphenyl)ethyne: A Gateway to Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The symmetrically substituted alkyne, 1,2-bis(4-methoxyphenyl)ethyne, is a versatile building block in organic synthesis, prized for its reactivity in various cycloaddition reactions. Its electron-rich nature, conferred by the two para-methoxy groups, makes it an excellent participant in forming diverse carbocyclic and heterocyclic scaffolds. This document provides an overview of two key cycloaddition strategies involving this alkyne—the Diels-Alder reaction and 1,3-dipolar cycloaddition—and offers detailed protocols for their application in research and development, particularly in the fields of medicinal chemistry and materials science.

The resulting cycloadducts from these reactions serve as precursors to complex molecular architectures. The Diels-Alder reaction provides access to highly substituted benzene derivatives, while 1,3-dipolar cycloadditions are a powerful tool for constructing five-membered heterocyclic rings, such as 1,2,3-triazoles, which are prevalent in pharmacologically active compounds.

Key Applications:

  • Drug Discovery: The 1,2,3-triazole core, readily synthesized via 1,3-dipolar cycloaddition, is a well-established pharmacophore found in numerous antibacterial, antifungal, and antiviral agents.

  • Materials Science: The rigid, planar structures derived from Diels-Alder reactions can be incorporated into conjugated polymers and other advanced materials with unique optoelectronic properties.

  • Organic Synthesis: These cycloaddition reactions provide a robust methodology for the construction of complex, poly-substituted aromatic and heteroaromatic systems from a readily available starting material.

I. Diels-Alder Reaction: Synthesis of Substituted Arenes

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful method for the synthesis of six-membered rings. When this compound acts as the dienophile, its reaction with a suitable diene, such as tetraphenylcyclopentadienone (tetracyclone), leads to the formation of a highly substituted benzene ring after a subsequent elimination of a small molecule (in this case, carbon monoxide).

Reaction Scheme:

reactant1 This compound plus + reactant2 Tetraphenylcyclopentadienone (Diene) conditions Heat (-CO) reactant2->conditions [4+2] Cycloaddition product 1,4-Bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene conditions->product

Figure 1: Diels-Alder reaction of this compound.

Experimental Protocol: Synthesis of 1,4-Bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene

This protocol is adapted from established procedures for Diels-Alder reactions involving diarylacetylenes and tetraphenylcyclopentadienone.

Materials:

  • This compound

  • Tetraphenylcyclopentadienone (Tetracyclone)

  • Diphenyl ether (solvent)

  • Toluene

  • Ethanol

  • Round-bottom flask equipped with a reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and tetraphenylcyclopentadienone (1.0 eq).

  • Add a minimal amount of diphenyl ether to facilitate a homogenous reaction mixture upon heating.

  • Equip the flask with a reflux condenser and heat the mixture under a nitrogen atmosphere to a temperature sufficient to initiate the reaction, typically indicated by a color change from the deep purple of tetracyclone to a lighter shade. The reaction progress can be monitored by the evolution of carbon monoxide.

  • Maintain the reaction at reflux for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting materials.

  • Allow the reaction mixture to cool to room temperature.

  • Add toluene to the solidified mixture to aid in the precipitation of the product.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol to remove residual diphenyl ether and unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system (e.g., toluene/ethanol) to afford the pure 1,4-bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene.

  • Dry the purified product under vacuum.

Data Presentation
CompoundMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)Physical Appearance
This compoundC₁₆H₁₄O₂238.28-Off-white solid
TetraphenylcyclopentadienoneC₂₉H₂₀O384.47-Dark purple solid
1,4-Bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzeneC₄₄H₃₂O₂592.73>90 (expected)White crystalline solid

Expected Spectroscopic Data for 1,4-Bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene:

  • ¹H NMR: Resonances corresponding to the methoxy protons and the aromatic protons of the phenyl and methoxyphenyl rings.

  • ¹³C NMR: Signals for the methoxy carbons, and the various aromatic carbons.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

II. 1,3-Dipolar Cycloaddition: Synthesis of 1,2,3-Triazoles

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a cornerstone of "click chemistry," providing a highly efficient route to 1,4,5-trisubstituted-1,2,3-triazoles. The reaction of this compound with an organic azide, such as benzyl azide, typically proceeds with high regioselectivity, especially in the presence of a copper(I) catalyst.

Reaction Scheme:

reactant1 This compound plus + reactant2 Benzyl Azide (1,3-Dipole) conditions Cu(I) catalyst Solvent, RT reactant2->conditions [3+2] Cycloaddition product 1-Benzyl-4,5-bis(4-methoxyphenyl)-1H-1,2,3-triazole conditions->product

Figure 2: 1,3-Dipolar cycloaddition of this compound.

Experimental Protocol: Synthesis of 1-Benzyl-4,5-bis(4-methoxyphenyl)-1H-1,2,3-triazole

This protocol is based on well-established copper-catalyzed azide-alkyne cycloaddition (CuAAC) procedures.[1][2]

Materials:

  • This compound

  • Benzyl azide

  • Copper(I) iodide (CuI) or another suitable Cu(I) source

  • A suitable solvent such as a mixture of t-butanol and water or dimethylformamide (DMF)

  • Sodium ascorbate (if starting from a Cu(II) salt)

  • A base such as N,N-diisopropylethylamine (DIPEA)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.

  • Add benzyl azide (1.1 eq) to the solution.

  • Add the copper(I) catalyst (e.g., CuI, 5-10 mol%). If using a Cu(II) salt, add sodium ascorbate (10-20 mol%) to generate the active Cu(I) species in situ.

  • Add the base (e.g., DIPEA, 1.5 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 12-24 hours. Monitor the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 1-benzyl-4,5-bis(4-methoxyphenyl)-1H-1,2,3-triazole.

Data Presentation
CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical Appearance
This compoundC₁₆H₁₄O₂238.28-Off-white solid
Benzyl AzideC₇H₇N₃133.15-Colorless liquid
1-Benzyl-4,5-bis(4-methoxyphenyl)-1H-1,2,3-triazoleC₂₃H₂₁N₃O₂371.4380-95White solid

Expected Spectroscopic Data for 1-Benzyl-4,5-bis(4-methoxyphenyl)-1H-1,2,3-triazole:

  • ¹H NMR: Characteristic signals for the benzylic protons, methoxy protons, and the aromatic protons of the three phenyl rings.

  • ¹³C NMR: Resonances for the benzylic carbon, methoxy carbons, the triazole ring carbons, and the aromatic carbons.

  • Mass Spectrometry: A molecular ion peak consistent with the calculated molecular weight.

Workflow Visualization

The general workflow for conducting and analyzing these cycloaddition reactions is outlined below.

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Product Characterization start Weigh Reactants: This compound & Diene/Azide dissolve Dissolve in Appropriate Solvent start->dissolve catalyst Add Catalyst (if required, e.g., Cu(I)) dissolve->catalyst react Stir at Designated Temperature (RT or Heat) catalyst->react monitor Monitor Reaction Progress (TLC) react->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ms Mass Spectrometry purify->ms yield Determine Yield nmr->yield ms->yield

Figure 3: General experimental workflow for cycloaddition reactions.

References

Application Notes and Protocols for the Single Crystal Growth of 1,2-Bis(4-methoxyphenyl)ethyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for growing high-quality single crystals of 1,2-Bis(4-methoxyphenyl)ethyne, also known as 4,4'-dimethoxytolane. The successful cultivation of single crystals is paramount for unambiguous structural elucidation via X-ray diffraction, which is a critical step in drug development and materials science for understanding molecular geometry and intermolecular interactions. This protocol outlines the necessary materials, equipment, and step-by-step procedures for the synthesis, purification, and subsequent crystallization of the title compound. Primary crystallization techniques, including slow evaporation and vapor diffusion, are described in detail. Additionally, this guide includes a summary of the key physical and crystallographic data for this compound in a tabular format for easy reference.

Introduction

This compound is a diarylalkyne compound that has garnered interest in various fields, including materials science and as a structural motif in medicinal chemistry. The determination of its precise three-dimensional structure through single-crystal X-ray diffraction is essential for structure-activity relationship (SAR) studies and the rational design of new materials and therapeutic agents. The formation of well-ordered, single crystals of sufficient size and quality is a prerequisite for successful X-ray analysis. This protocol offers a comprehensive guide to achieving this, starting from the synthesis of the material to the final crystal growth.

Data Presentation

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular FormulaC₁₆H₁₄O₂
Molecular Weight238.28 g/mol
Melting Point141-143 °C
AppearanceLight yellow solid
¹H NMR (400 MHz, CDCl₃) δ 7.43 (d, J=8.6 Hz, 4H), 6.85 (d, J=8.6 Hz, 4H), 3.80 (s, 6H)
¹³C NMR (100 MHz, CDCl₃) δ 159.4, 132.9, 115.8, 114.0, 88.0, 55.3
Crystal System Monoclinic
Space Group P 1 21/c 1
Unit Cell Dimensions a=8.5051 Å, b=5.7663 Å, c=13.3375 Å, β=90.705°

Experimental Protocols

I. Synthesis of this compound

A common and effective method for the synthesis of symmetrical diarylalkynes is the palladium-catalyzed Sonogashira coupling reaction.

Materials:

  • 4-Iodoanisole

  • Propiolic acid

  • Palladium(II) chloride (PdCl₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-iodoanisole, PdCl₂ (2 mol%), and XPhos (4 mol%).

  • Add anhydrous DMSO to dissolve the reagents.

  • To this solution, add propiolic acid followed by DBU (2 equivalents).

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

II. Purification

The crude product must be purified before attempting crystallization to ensure the growth of high-quality single crystals. Column chromatography is a recommended method.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexanes

  • Ethyl acetate

  • Standard chromatography equipment

Procedure:

  • Prepare a silica gel slurry in hexanes and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel.

  • Load the adsorbed material onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity).

  • Collect the fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent to yield a purified solid.

III. Protocol for Growing Single Crystals

This is a straightforward and often successful method for growing single crystals.

Materials:

  • Purified this compound

  • Dichloromethane (DCM)

  • Petroleum ether (or Hexanes)

  • Small, clean vial (e.g., 2-4 mL)

  • Parafilm or a cap with a small hole

Procedure:

  • Dissolve a small amount (e.g., 5-10 mg) of the purified compound in a minimal amount of dichloromethane in the vial. The goal is to create a solution that is close to saturation.

  • Slowly add petroleum ether dropwise until the solution becomes slightly turbid. This indicates the point of incipient precipitation.

  • Add a few more drops of dichloromethane to redissolve the precipitate and obtain a clear solution.

  • Cover the vial with parafilm and pierce a few small holes in it with a needle. This will allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free location at a constant temperature (e.g., room temperature, ~25 °C).

  • Allow the solvent to evaporate slowly over several days to a week.

  • Monitor the vial for the formation of single crystals.

This technique is particularly useful for small quantities of material and allows for finer control over the crystallization process.

Materials:

  • Purified this compound

  • A "good" solvent in which the compound is soluble (e.g., Dichloromethane, Toluene)

  • An "anti-solvent" in which the compound is poorly soluble and is more volatile than the good solvent (e.g., Pentane, Hexanes, Diethyl ether)

  • A small vial (e.g., 1-2 mL)

  • A larger jar or beaker with a tight-fitting lid

Procedure:

  • Dissolve a small amount of the purified compound in the "good" solvent in the small vial to create a concentrated solution.

  • Place this small vial inside the larger jar.

  • Pour a small amount of the "anti-solvent" into the bottom of the larger jar, ensuring the level is below the top of the small vial.

  • Seal the larger jar tightly.

  • The more volatile anti-solvent will slowly diffuse into the solution in the small vial.

  • This gradual decrease in the solubility of the compound will promote the slow growth of single crystals over several days.

Visualization of the Experimental Workflow

experimental_workflow start Start synthesis Synthesis of This compound start->synthesis purification Purification by Column Chromatography synthesis->purification crystallization Crystallization purification->crystallization slow_evaporation Slow Evaporation crystallization->slow_evaporation vapor_diffusion Vapor Diffusion crystallization->vapor_diffusion characterization Single Crystal X-ray Diffraction slow_evaporation->characterization vapor_diffusion->characterization end End characterization->end

Troubleshooting & Optimization

Common side reactions in the synthesis of symmetrical diarylalkynes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of symmetrical diarylalkynes. The focus is on addressing common side reactions and other experimental challenges encountered during this crucial chemical transformation, particularly when using the Sonogashira coupling reaction.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the synthesis of symmetrical diarylalkynes.

Problem 1: Low to No Product Yield

Q: My reaction shows very low conversion or has not worked at all. What are the potential causes and solutions?

A: A low or zero yield is a frequent issue and can arise from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yields

LowYieldWorkflow Start Low or No Yield Observed Catalyst 1. Evaluate Catalyst System Start->Catalyst Conditions 2. Verify Reaction Conditions Start->Conditions Reagents 3. Check Reagent Quality Start->Reagents Purification 4. Review Purification Start->Purification Pd_inactive Inactive Pd Catalyst? (e.g., Pd black formation) Catalyst->Pd_inactive Cu_inactive Inactive Cu(I) Co-catalyst? Catalyst->Cu_inactive Ligand_issue Inappropriate Ligand? Catalyst->Ligand_issue Oxygen Oxygen Contamination? Conditions->Oxygen Temp Suboptimal Temperature? Conditions->Temp Solvent_Base Incorrect Solvent/Base? Conditions->Solvent_Base Halide Aryl Halide Impure/Unreactive? Reagents->Halide Alkyne Alkyne Impure? Reagents->Alkyne Product_loss Product Loss During Workup? Purification->Product_loss Sol_Pd Solution: - Use fresh Pd catalyst/precatalyst. - Ensure inert atmosphere. - Use robust ligands. Pd_inactive->Sol_Pd Sol_Cu Solution: - Use fresh, high-purity CuI. Cu_inactive->Sol_Cu Sol_Ligand Solution: - For hindered substrates, use bulky,  electron-rich phosphine or NHC ligands. Ligand_issue->Sol_Ligand Sol_Oxygen Solution: - Degas solvents (e.g., freeze-pump-thaw). - Maintain a positive pressure of inert gas (Ar/N2). Oxygen->Sol_Oxygen Sol_Temp Solution: - Aryl iodides may react at RT, bromides often  require heating. Optimize temperature. Temp->Sol_Temp Sol_Solvent_Base Solution: - Ensure reactants are soluble. - Use dry, high-purity amine base (e.g., TEA, DIPEA). Solvent_Base->Sol_Solvent_Base Sol_Halide Solution: - Purify starting material. - Reactivity order: I > Br > Cl. Consider using a more  reactive halide. Halide->Sol_Halide Sol_Alkyne Solution: - Purify alkyne to remove homocoupled impurities. Alkyne->Sol_Alkyne Sol_Purification Solution: - Optimize extraction and chromatography  conditions to minimize loss. Product_loss->Sol_Purification

Caption: Troubleshooting workflow for low-yielding Sonogashira reactions.

Problem 2: Significant Formation of Alkyne Homocoupling Product (Glaser Coupling)

Q: My main byproduct is the diyne, resulting from the homocoupling of my terminal alkyne. How can I suppress this?

A: This is the most common side reaction, known as Glaser coupling. It is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[1][2]

Solutions:

  • Switch to a Copper-Free Protocol: This is the most effective method to eliminate Glaser coupling.[1][3] Numerous copper-free Sonogashira protocols have been developed for this purpose.[1][4]

  • Ensure Rigorous Anaerobic Conditions: Oxygen is a key promoter of this side reaction.[1] Ensure your flask, solvents, and reagents are thoroughly deoxygenated before starting the reaction. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas like argon or nitrogen for an extended period.[2]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to favor the cross-coupling pathway over homocoupling.

  • Modify the Base: While amine bases are standard, their purity is crucial. In some cases, switching to an inorganic base like Cs₂CO₃ or K₂CO₃ in a copper-free system can be beneficial.

Problem 3: Catalyst Decomposition (Formation of Palladium Black)

Q: I am observing a black precipitate in my reaction flask. What is it and what should I do?

A: The formation of a black precipitate, commonly known as "palladium black," is a sign of the decomposition of the palladium catalyst to its inactive elemental form.[2] This can be caused by:

  • Impurities: Impurities in reagents or solvents can poison the catalyst.

  • High Temperatures: Excessive heat can lead to catalyst degradation.

  • Inappropriate Solvent Choice: Some solvents may promote the formation of palladium black.

Solutions:

  • Use High-Purity Reagents and Solvents: Ensure all your starting materials, solvents, and bases are pure and dry.

  • Optimize Reaction Temperature: Avoid unnecessarily high temperatures. While some less reactive aryl halides require heating, excessive temperatures can be detrimental.

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and prevent aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for aryl halides in the Sonogashira coupling? A1: The reactivity of the aryl halide is a critical factor. The general trend from most to least reactive is: I > OTf > Br >> Cl .[2] Aryl iodides are the most reactive and can often be coupled at room temperature, whereas aryl bromides typically require heating. Aryl chlorides are the least reactive and often require specialized, highly active catalyst systems.[2]

Q2: My starting materials are sterically hindered. What modifications should I consider? A2: Steric hindrance can significantly slow down the reaction, particularly the oxidative addition step. To overcome this, consider the following:

  • Ligand Choice: Use bulky and electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) or N-heterocyclic carbene (NHC) ligands.[5] These promote the formation of a more reactive, monoligated palladium species.[4]

  • Higher Temperatures: Increased temperatures may be necessary to overcome the activation barrier.

  • More Reactive Halide: If possible, using the iodide analogue of your aryl halide will be more effective than the bromide or chloride.

Q3: How do I choose the right solvent and base? A3: The solvent must dissolve all reaction components. Common solvents include THF, DMF, toluene, and dioxane, often with an amine base like triethylamine (TEA) or diisopropylamine (DIPEA) which can also act as a co-solvent.[2] The base must be strong enough to deprotonate the terminal alkyne. Ensure the base is anhydrous and of high purity, as impurities can affect the catalyst. The combination of solvent and base can have a significant impact on the reaction outcome, and optimization may be required for specific substrates.[6]

Q4: I'm having difficulty purifying my diarylalkyne product. Any suggestions? A4: Purification can be challenging due to the presence of byproducts like the homocoupled diyne and residual catalyst.

  • Chromatography: Column chromatography on silica gel is the most common purification method. Careful selection of the eluent system is crucial for good separation.

  • Recrystallization: If the product is a solid, recrystallization can be an effective method for removing impurities.

  • Activated Charcoal: If the product has a dark color due to residual palladium, treatment with activated charcoal can help to decolorize it.

  • Scavenging Resins: Thiol-functionalized silica gels can be used to scavenge residual palladium.

Quantitative Data on Reaction Conditions

The choice of reaction parameters significantly impacts the yield and selectivity of the synthesis of symmetrical diarylalkynes. The following table summarizes the effects of different catalysts and the presence of a copper co-catalyst on the reaction outcome.

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%) of DiarylalkyneRef.
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuITEATHFRT95[7]
BromobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuIDIPEAToluene8088[8]
4-Iodoanisole4-EthynylanisolePd(PPh₃)₄ / CuITEADMFRT91[9]
4-Bromotoluene4-EthynyltoluenePd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃Dioxane10094[5]
4-ChlorotoluenePhenylacetylenePd(OAc)₂ / XPhosK₂CO₃t-AmylOH11085[10]
IodobenzenePhenylacetylenePd(CH₃CN)₂Cl₂ / cataCXium A (Copper-Free)Cs₂CO₃2-MeTHFRT98[11]

This table is a compilation of data from multiple sources and is intended for comparative purposes. Actual yields may vary depending on specific experimental conditions.

Experimental Protocols

Below are representative, detailed experimental protocols for the synthesis of a symmetrical diarylalkyne using both a standard copper-catalyzed Sonogashira coupling and a copper-free method.

Protocol 1: Copper-Catalyzed Synthesis of Diphenylacetylene

This protocol is a general procedure for the copper-palladium catalyzed coupling of an aryl halide with a terminal alkyne.

Materials:

  • Iodobenzene (1.0 eq)

  • Phenylacetylene (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF via syringe, followed by triethylamine.

  • Add iodobenzene via syringe.

  • Finally, add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure diphenylacetylene.

Protocol 2: Copper-Free Synthesis of a Symmetrical Diarylalkyne

This protocol is adapted for a copper-free Sonogashira coupling, which is particularly useful for minimizing alkyne homocoupling.

Materials:

  • Aryl bromide (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (2.5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • 1,4-Dioxane, anhydrous and degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube, add the aryl bromide, Pd₂(dba)₃, P(t-Bu)₃, and Cs₂CO₃.

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add the degassed 1,4-dioxane and the terminal alkyne via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and water.

  • Separate the organic layer, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Purification of 1,2-Bis(4-methoxyphenyl)ethyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 1,2-Bis(4-methoxyphenyl)ethyne from common reaction byproducts. It is intended for researchers, scientists, and drug development professionals familiar with synthetic organic chemistry laboratory techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sonogashira or Castro-Stephens coupling reaction mixture shows multiple spots on the TLC plate. What are the likely byproducts?

A1: Besides your target compound, this compound, the most common byproduct is the homocoupled product of the terminal alkyne, resulting in 1,4-bis(4-methoxyphenyl)-1,3-butadiyne. This is often referred to as the Glaser or Hay coupling product. Other possible impurities include unreacted starting materials (e.g., 4-iodoanisole or 4-ethynylanisole) and residual palladium and/or copper catalysts. A messy TLC with multiple spots can indicate incomplete reaction or side reactions.[1]

Q2: How can I effectively monitor the progress of my reaction and identify the product and byproducts on a TLC plate?

A2: Use a suitable eluent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v), to achieve good separation on the TLC plate. The desired product, this compound, and the homocoupled byproduct are often UV active due to their conjugated aromatic systems and will appear as dark spots under a UV lamp (254 nm).[2] For visualization of non-UV active starting materials or other byproducts, you can use a potassium permanganate (KMnO₄) stain, which is effective for visualizing alkynes and other oxidizable functional groups.[3] The product and the butadiyne byproduct will typically appear as yellow or light brown spots.[3] Ideally, the Rf value of your target compound should be between 0.15 and 0.35 for optimal separation in column chromatography.[2]

Q3: My crude product is an oil/waxy solid and difficult to handle. How can I induce crystallization?

A3: "Oiling out" can occur when a compound's melting point is lower than the boiling point of the recrystallization solvent or when the concentration of impurities is high. If your crude product is oily, try the following:

  • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline product, add a single seed crystal to the cooled solution to initiate crystallization.

  • Solvent System Adjustment: You may be using a solvent in which your product is too soluble. Try a solvent pair. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm the mixture until it is clear again, and then allow it to cool slowly. Common solvent pairs include hexane/ethyl acetate and hexane/acetone.[4]

Q4: I performed a column chromatography, but the separation between my product and a major byproduct is poor. What can I do to improve the separation?

A4: Poor separation in column chromatography can be addressed by:

  • Optimizing the Solvent System: The polarity of the eluent is critical. If the separation is poor, your solvent system may be too polar, causing all compounds to elute too quickly. Try decreasing the proportion of the more polar solvent. For example, if you are using a 20:1 hexane:ethyl acetate mixture, try 30:1 or even 40:1.[5] Running a gradient elution, where the polarity of the eluent is gradually increased during the separation, can also be effective.

  • Sample Loading: Ensure you are using the correct sample loading technique. For optimal separation, the sample should be loaded onto the column in a minimal amount of the initial, least polar eluent or adsorbed onto a small amount of silica gel (dry loading).[2][6]

  • Column Dimensions: A longer and narrower column will generally provide better separation than a short and wide one, as it increases the number of theoretical plates.

Q5: After purification, how can I assess the purity of my this compound?

A5: The purity of your final product can be assessed by:

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. The reported melting point for this compound is 141-143°C.[7] A broad melting range or a melting point lower than the literature value suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of your compound. The ¹H NMR spectrum of pure this compound in CDCl₃ should show a singlet for the methoxy protons at approximately 3.80 ppm and two doublets for the aromatic protons around 6.85 and 7.43 ppm.[7]

Data Presentation

ParameterThis compound (Product)1,4-bis(4-methoxyphenyl)-1,3-butadiyne (Byproduct)
Molecular Formula C₁₆H₁₄O₂C₁₈H₁₄O₂
Molecular Weight 238.28 g/mol [8]262.29 g/mol [4]
Melting Point 141-143 °C[7]~183 °C (for the 4-methyl analog)[9]
Appearance Light yellow solid[7]Colorless needles[4]
Polarity Moderately polarLess polar than the desired product

Note: The melting point for the exact homocoupled byproduct was not available in the searched literature. The value provided is for a structurally similar compound and should be used as an estimate.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Based on general principles for similar compounds, a mixture of ethanol and water or ethyl acetate and hexane is a good starting point.[4] To determine the optimal solvent system, perform a small-scale solvent screen.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) to just dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the solution at its boiling point for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol
  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give the desired product an Rf value of approximately 0.2-0.3. A common starting point for diarylalkynes is a mixture of hexane and ethyl acetate. A 20:1 hexane:ethyl acetate (v/v) mixture has been shown to be effective.[5]

  • Column Packing: Pack a glass column with silica gel using either the "wet" or "dry" packing method. Ensure the silica gel bed is level and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a non-polar solvent like dichloromethane. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization

Purification_Workflow cluster_synthesis Crude Product Analysis cluster_purification Purification Strategy cluster_final Final Product Crude_Product Crude Reaction Mixture TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Purity_Check Assess Purity Level TLC_Analysis->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization High Purity, Minor Impurities Column_Chromatography Column Chromatography Purity_Check->Column_Chromatography Low Purity, Multiple Byproducts Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: A decision-making workflow for the purification of this compound.

References

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to palladium catalyst deactivation in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) is sluggish or has stopped completely. What are the likely causes of catalyst deactivation?

A1: Deactivation of palladium catalysts in cross-coupling reactions can arise from several factors. The most common causes include:

  • Palladium Nanoparticle Agglomeration: The active Pd(0) species can aggregate to form larger, less active, or inactive palladium nanoparticles, often observed as a black precipitate known as palladium black.[1][2] This is a well-known phenomenon where "naked" Pd(0) species, formed by ligand dissociation, aggregate.[2]

  • Ligand Degradation or Modification: Phosphine ligands, commonly used in cross-coupling reactions, are susceptible to oxidation, P-C bond cleavage, or other forms of degradation, which diminishes their ability to stabilize the palladium catalyst.[1][3] Peroxides in solvents like THF can instantly oxidize phosphine ligands.[4]

  • Product Adsorption: In heterogeneous catalysis, the cross-coupled product can strongly adsorb onto the catalyst surface, blocking active sites and preventing further reaction.[1][5]

  • Catalyst Poisoning by Impurities: Trace impurities in reagents or solvents can act as catalyst poisons.[1] Common poisons include sulfur, halides, and nitrogen-containing heterocycles.[6] For instance, the nitrogen atom in an oxazole ring can coordinate strongly to the palladium center, inhibiting its catalytic activity.[7]

  • Incomplete Reduction of Precatalyst: If a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species, the catalytic cycle cannot initiate effectively.[1][8]

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to the formation of palladium black.[4]

  • High Iodide Concentration: In reactions involving aryl iodides, high concentrations of iodide can lead to the formation of stable and less reactive palladium-iodide complexes, taking the catalyst out of the active cycle.[4][7]

Q2: I observe a black precipitate in my reaction mixture. What is it and what should I do?

A2: The black precipitate is most likely "palladium black," which consists of agglomerated, inactive palladium nanoparticles.[1][2] This indicates that your catalyst has decomposed.

Troubleshooting Steps:

  • Confirm the Identity: While visually it appears as a black solid, you can confirm its identity by filtering the reaction mixture and analyzing the solid.

  • Optimize Reaction Conditions:

    • Lower Catalyst Loading: Using a lower concentration of the palladium catalyst can sometimes prevent aggregation, as the rate of oxidative addition may outpace the ripening process that leads to larger nanoparticles.[2]

    • Degas Solvents Thoroughly: Remove oxygen from your solvents by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.[4][7]

    • Use High-Purity Reagents: Ensure your starting materials, solvents, and bases are free from impurities that could poison the catalyst.[9]

  • Ligand Selection:

    • Bidentate Ligands: Consider switching from monodentate to bidentate phosphine ligands like Xantphos or DPEphos. These form more stable complexes with palladium and are less prone to decomposition at high temperatures.[4]

    • Bulky, Electron-Rich Ligands: For challenging substrates, bulky and electron-rich ligands can promote the desired catalytic steps and stabilize the active palladium species.[7]

Q3: How can I determine the specific cause of my catalyst deactivation?

A3: A systematic approach involving analytical techniques and controlled experiments can help pinpoint the cause of deactivation.

  • Visual Observation: The formation of palladium black is a clear indicator of catalyst agglomeration.[9]

  • Reaction Profiling: Monitor the reaction progress using techniques like TLC, GC, or LC-MS. A sudden stop in product formation suggests acute catalyst deactivation.

  • Analytical Techniques for Catalyst Characterization:

    • X-ray Photoelectron Spectroscopy (XPS): This technique can be used to determine the oxidation state of the palladium species in both fresh and spent catalysts, helping to identify if oxidation of the active Pd(0) has occurred.[9][10][11]

    • Transmission Electron Microscopy (TEM): TEM can visualize the size and morphology of palladium nanoparticles, confirming if aggregation has occurred.[10][12]

    • X-ray Absorption Spectroscopy (XAS): XAS is a powerful in-situ technique to probe the electronic structure and coordination environment of the palladium catalyst during the reaction, providing real-time insights into deactivation mechanisms.[12][13]

Troubleshooting Workflows

A logical approach to troubleshooting can help efficiently identify and solve deactivation issues.

Troubleshooting_Workflow Start Reaction Failure (Low Yield / No Conversion) Check_Visual Visual Inspection: Formation of Black Precipitate? Start->Check_Visual Yes_Black Yes (Palladium Black) Check_Visual->Yes_Black Yes No_Black No Precipitate Check_Visual->No_Black No Troubleshoot_Aggregation Address Agglomeration: - Lower Catalyst Loading - Change Ligand (Bidentate) - Optimize Temperature Yes_Black->Troubleshoot_Aggregation Check_Purity Investigate Catalyst Poisoning: - Check Reagent/Solvent Purity - Run with High-Purity Materials No_Black->Check_Purity Analyze_Catalyst Advanced Analysis: - XPS (Oxidation State) - TEM (Morphology) Troubleshoot_Aggregation->Analyze_Catalyst Check_Conditions Review Reaction Conditions: - Thoroughly Degas Solvents - Check Base/Additives - Verify Temperature Check_Purity->Check_Conditions Check_Conditions->Analyze_Catalyst Regenerate_Catalyst Consider Catalyst Regeneration Analyze_Catalyst->Regenerate_Catalyst

Caption: A workflow diagram for troubleshooting palladium catalyst deactivation.

Common Deactivation Pathways

Understanding the potential pathways for deactivation can aid in preventative measures.

Deactivation_Pathways cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aggregation Aggregation (Palladium Black) Pd(0)L2->Aggregation Ligand Dissociation Oxidation Oxidation to Pd(II) Pd(0)L2->Oxidation O2 Poisoning Poisoning (e.g., by N-heterocycles) Pd(0)L2->Poisoning Impurities Pd(II)_Intermediate Pd(II) Intermediate Oxidative_Addition->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Ligand_Degradation Ligand Degradation Pd(II)_Intermediate->Ligand_Degradation Reductive_Elimination->Pd(0)L2

Caption: Common deactivation pathways for palladium catalysts in cross-coupling.

Data on Catalyst Performance and Deactivation

Quantitative data from various studies can help in selecting appropriate reaction conditions and understanding the impact of different parameters.

ParameterObservationImpact on Catalyst ActivityCross-Coupling ReactionReference
Catalyst Loading Lowering catalyst loading can prevent aggregation.Oxidative addition can be faster than Oswald ripening at low loadings, preserving active nanoparticles.Suzuki[2]
Ligand Type Use of bidentate phosphine ligands (e.g., Xantphos).Forms more stable catalysts, less prone to deactivation at high temperatures.Suzuki[4]
Substrate Nitrogen-containing heterocycles (e.g., oxazole).Can act as a ligand and poison the catalyst by coordinating to the palladium center.Suzuki[7]
Solvent Purity Presence of peroxides in ether solvents (e.g., THF).Can instantly oxidize phosphine ligands, leading to catalyst deactivation.Suzuki[4]

Experimental Protocols

Protocol 1: Degassing a Reaction Mixture

This protocol is crucial to remove dissolved oxygen, which can oxidize the active Pd(0) catalyst.

Materials:

  • Reaction flask with a sidearm

  • Septum

  • Inert gas source (Argon or Nitrogen) with a needle

  • Vacuum line

Procedure (Freeze-Pump-Thaw):

  • Assemble the reaction flask containing the solvent and non-volatile reagents.

  • Freeze the mixture using a liquid nitrogen bath until it is completely solid.

  • Apply a vacuum to the flask for 5-10 minutes to remove gases from the headspace.

  • Close the flask to the vacuum and remove the liquid nitrogen bath.

  • Allow the mixture to thaw completely. You may observe gas bubbles evolving from the solvent.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure the removal of dissolved oxygen.

Procedure (Inert Gas Bubbling):

  • Add the solvent to the reaction flask.

  • Insert a needle connected to an inert gas line, ensuring the needle tip is below the solvent surface.

  • Insert a second needle (not connected to anything) to act as an outlet.

  • Bubble the inert gas through the solvent for 15-20 minutes.[7]

Protocol 2: Catalyst Regeneration

For heterogeneous catalysts like Pd/C, regeneration can sometimes restore activity. Note: The effectiveness of regeneration depends on the cause of deactivation.

Regeneration of Pd/C Deactivated by Carbonaceous Deposits: This method is based on a procedure for regenerating Pd/C catalysts used in hydrodechlorination.

  • After the reaction, filter the deactivated Pd/C catalyst.

  • Wash the catalyst with a suitable solvent to remove adsorbed products.

  • Treat the catalyst with a stream of air at an elevated temperature (e.g., 250 °C) for several hours. This can help to burn off carbonaceous deposits.[14]

  • After cooling, the catalyst can be tested for its recovered activity. A recovery of over 80% of the initial conversion has been reported with this method.[14]

Regeneration by Washing: For some types of deactivation, a series of washes can be effective.

  • Wash the deactivated catalyst with deionized water multiple times.[15]

  • Subsequently, wash with methanol.[15]

  • A treatment with a reducing agent like formaldehyde or hydrazine hydrate may be used to reduce any oxidized palladium species.[15]

  • After the reduction step, wash again with methanol and then deionized water to remove excess reagents.[15] This method has been shown to recover 90-95% of the catalyst's activity.[15]

Regeneration of Pd(OH)2/C: A reported method for regenerating a deactivated Pd(OH)2/C catalyst involves the following steps:

  • The deactivated catalyst is treated with a mixture of chloroform and glacial acetic acid.

  • The mixture is stirred and subjected to ultrasonic operation.

  • This process helps to remove blockages from the catalyst pores, restoring its activity.[16]

Disclaimer: Always handle palladium catalysts and reagents in a well-ventilated fume hood and follow appropriate safety procedures. The regeneration protocols provided are based on literature reports and may need to be optimized for your specific catalyst and deactivation issue.

References

Optimization of reaction conditions for 1,2-Bis(4-methoxyphenyl)ethyne synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2-Bis(4-methoxyphenyl)ethyne.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods for synthesizing this compound are palladium-catalyzed cross-coupling reactions.[1] The Sonogashira coupling is a widely used technique, which involves the reaction of an aryl halide with a terminal alkyne.[2][3] An efficient one-pot approach is the tandem Sonogashira coupling of an aryl halide with an alkyne source like propiolic acid.[1]

Q2: What is the general reactivity trend for aryl halides in Sonogashira coupling?

A2: The reactivity of the aryl halide is a critical factor in the success of the Sonogashira coupling. The general trend from most reactive to least reactive is: I > OTf > Br > Cl.[4] Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may necessitate heating.[2][4] Aryl chlorides are generally the least reactive and may require more specialized catalytic systems.

Q3: Is a copper co-catalyst always necessary for the Sonogashira reaction?

A3: No, copper-free Sonogashira reactions are possible and often preferred to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[4][5] However, these reactions might require different ligands or conditions to proceed efficiently.

Q4: What is the black precipitate that sometimes forms during the reaction?

A4: The formation of a black precipitate, commonly known as "palladium black," is an indication of the decomposition of the palladium catalyst.[4] This can be triggered by impurities, an inappropriate choice of solvent, or incorrect reaction temperature.[4] Some anecdotal evidence suggests that solvents like THF might promote its formation.[6]

Q5: How can I purify the final product, this compound?

A5: Standard purification techniques for this compound include recrystallization and column chromatography to obtain a high-purity product.[1]

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps & Recommendations
Inactive Catalyst Ensure the palladium catalyst and copper co-catalyst (if used) are active and have not degraded. Use fresh catalysts if degradation is suspected.[4]
Poor Reagent Quality Use pure starting materials (aryl halide and alkyne) to avoid poisoning the catalyst.[4] Ensure the base, such as triethylamine or diisopropylamine, is dry and used in an appropriate excess.[4]
Inappropriate Reaction Conditions Confirm that anhydrous and anaerobic conditions are maintained, as oxygen can lead to undesirable Glaser-type homocoupling of the alkyne.[4] Degas the solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[4]
Suboptimal Temperature The optimal temperature depends on the reactivity of the aryl halide. For less reactive aryl bromides, heating may be necessary.[4][7] For highly reactive aryl iodides, the reaction may proceed at room temperature.[2]
Incorrect Solvent The choice of solvent can significantly impact the reaction rate and yield.[8] Common solvents include DMF, THF, toluene, and acetonitrile. The solvent must effectively dissolve all reaction components.[8] If catalyst decomposition is observed, consider switching from THF to another solvent like triethylamine.[6]
Formation of Side Products
Side Product Potential Cause Troubleshooting Steps & Recommendations
Alkyne Homocoupling (Glaser Product) Presence of oxygen.Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.[4]
Use of a copper co-catalyst.Consider a copper-free Sonogashira protocol.[4]
Decomposition of Starting Materials Reaction temperature is too high.Optimize the reaction temperature; lower temperatures may be sufficient for highly reactive substrates.
Base is too strong or concentration is too high.Screen different bases and their concentrations.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing the synthesis of this compound via Sonogashira coupling.

Table 1: Effect of Catalyst Loading on Yield

CatalystCo-catalystLigandCatalyst Loading (mol%)Yield (%)Reference
PdCl₂-Xphos2Good[1]
Pd₂(dba)₃/AsPh₃-AsPh₃Not Specified70 (in toluene)[8]
Pd₂(dba)₃/AsPh₃-AsPh₃Not Specified20 (in DMF)[8]
Pd-tetrahydrosalan-type complexes--0.0001 - 0.00511-99[10]
Bis-imidazolyl-derived palladium complex--0.02Low[5]
Bis-oxazoline palladium catalystCuI-0.055Low[5]

Table 2: Influence of Solvents and Bases on Reaction Outcome

SolventBaseTemperature (°C)ObservationsReference
DMSODBU120Efficient for tandem Sonogashira coupling.[1]
TolueneTriethylamineNot SpecifiedBetter yield compared to DMF in a specific case.[8]
DMFTriethylamineNot SpecifiedMay slow down the reaction by ligand displacement.[8]
Aqueous MediumTriethylamine50Successful coupling under air.[11]
Dioxane:Et₃N (1:1)TriethylamineNot SpecifiedRecommended for dry and degassed conditions.[7]
TolueneDiisopropylamine80Alternative to triethylamine.[7]
Acetonitrile-Not SpecifiedFound to be the best solvent for a specific coupling.[12]

Experimental Protocols

General Protocol for Sonogashira Coupling

This is a general procedure for the palladium-copper catalyzed coupling of an aryl halide with a terminal alkyne.

Materials:

  • Aryl halide (e.g., 4-iodoanisole)

  • Terminal alkyne (e.g., 4-ethynylanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, freshly distilled)

  • Anhydrous solvent (e.g., THF or toluene, degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the base (triethylamine) to the mixture.

  • Finally, add the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat as required, depending on the reactivity of the aryl halide.

  • Monitor the reaction progress using thin-layer chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Flame-dry glassware and establish inert atmosphere reagents 2. Add aryl halide, Pd catalyst, and CuI (if applicable) prep->reagents solvent 3. Add degassed solvent and base reagents->solvent alkyne 4. Add terminal alkyne solvent->alkyne react 5. Stir at appropriate temperature alkyne->react monitor 6. Monitor progress by TLC react->monitor workup 7. Quench and perform aqueous work-up monitor->workup purify 8. Purify by chromatography or recrystallization workup->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide cluster_catalyst Catalyst Issues cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_byproducts Side Reactions start Low or No Yield catalyst_check Is the catalyst active? start->catalyst_check Check First reagent_check Are starting materials pure? Is the base dry? start->reagent_check Then Check conditions_check Is the system anaerobic? Is the temperature optimal? start->conditions_check Also Consider byproduct_check Observing homocoupling? start->byproduct_check If Byproducts Present catalyst_solution Use fresh catalyst catalyst_check->catalyst_solution reagent_solution Purify reagents Use dry base reagent_check->reagent_solution conditions_solution Degas solvent Adjust temperature conditions_check->conditions_solution byproduct_solution Ensure anaerobic conditions Consider copper-free method byproduct_check->byproduct_solution

Caption: Troubleshooting decision tree for low yield in Sonogashira coupling.

References

How to avoid homocoupling in Sonogashira reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate common issues encountered during Sonogashira coupling reactions, with a primary focus on preventing undesired homocoupling (Glaser coupling) of terminal alkynes.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Sonogashira reactions?

A1: Homocoupling, often referred to as Glaser or Hay coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetrical 1,3-diyne.[1][2] This undesired reaction consumes the alkyne starting material, leading to a reduced yield of the desired cross-coupled product and complicating purification.[1][2]

Q2: What are the primary causes of alkyne homocoupling in Sonogashira reactions?

A2: The primary causes of homocoupling are typically associated with the copper(I) co-catalyst and the presence of oxygen.[1][3][4] The copper acetylide intermediate, which is crucial for the reaction, can undergo oxidative dimerization in the presence of oxygen, leading to the formation of the homocoupled product.[3] High concentrations of the copper catalyst, elevated temperatures, and a slow rate of the desired cross-coupling reaction can also promote homocoupling.[3]

Q3: What is the role of each key component in a typical Sonogashira reaction?

A3:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂): This is the primary catalyst that facilitates the cross-coupling of the sp²-hybridized carbon of the aryl or vinyl halide with the sp-hybridized carbon of the terminal alkyne.[3]

  • Copper(I) Co-catalyst (e.g., CuI): The copper(I) salt activates the terminal alkyne by forming a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle.[3][5]

  • Base (e.g., Triethylamine, Diisopropylamine): An amine base is required to neutralize the hydrogen halide (HX) that is formed as a byproduct of the reaction and to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.[3][4]

  • Solvent: The solvent must be capable of dissolving all reaction components. Common solvents include amines (which can also act as the base), tetrahydrofuran (THF), and dimethylformamide (DMF). The choice of solvent can significantly influence the reaction rate and selectivity.[6]

Q4: Can homocoupling occur even in copper-free Sonogashira reactions?

A4: Yes, while significantly reduced, homocoupling can still be observed in reactions where no copper co-catalyst is intentionally added.[3] This can be due to trace amounts of copper impurities present in the reagents, solvents, or on the surface of the glassware.[3] In some cases, a palladium-mediated homocoupling pathway can also occur, although it is generally less efficient than the copper-catalyzed route.[3]

Troubleshooting Guides

Issue: Excessive formation of homocoupled diyne byproduct.

Symptoms:

  • Low yield of the desired cross-coupled product.

  • A significant amount of a symmetrical 1,3-diyne is observed in the reaction mixture by TLC, GC-MS, or NMR analysis.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Presence of Oxygen Rigorously degas all solvents and reagents before use (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period). Maintain a positive pressure of an inert gas throughout the entire reaction setup.[1][3]
High Copper Catalyst Loading Reduce the amount of the copper(I) co-catalyst. While essential for the reaction, excessive amounts can accelerate the rate of homocoupling.[3]
High Concentration of Terminal Alkyne Add the terminal alkyne slowly to the reaction mixture using a syringe pump. This maintains a low steady-state concentration of the alkyne, which disfavors the bimolecular homocoupling reaction.[1]
Suboptimal Ligand Choice The choice of phosphine ligand on the palladium catalyst can influence the selectivity. Consider screening bulky and electron-rich phosphine ligands, which can sometimes favor the desired cross-coupling pathway over homocoupling.[1][5]
Inappropriate Base or Solvent The base and solvent system is critical. Optimize these parameters for your specific substrates. For instance, certain base/solvent combinations like cesium carbonate in 1,4-dioxane have been shown to be effective in specific cases.[1][6]
Elevated Reaction Temperature High temperatures can sometimes favor the homocoupling pathway. Try running the reaction at a lower temperature, although this may require longer reaction times.[3]
Slow Cross-Coupling Rate If the desired cross-coupling is slow, the alkyne has more opportunity to homocouple. This can be due to an inactive palladium catalyst or a less reactive aryl/vinyl halide. Ensure the palladium catalyst is active and consider using a more reactive halide (I > Br > Cl).[3]
Trace Copper Contamination (in copper-free reactions) Use high-purity reagents and consider acid-washing glassware to remove any trace metal residues. Ensure the palladium catalyst is not contaminated with copper.[3]
Alternative Strategy The most direct way to prevent copper-mediated homocoupling is to perform the reaction under copper-free conditions. This may require higher temperatures or more active palladium catalysts but eliminates the primary pathway for this side reaction.[3][4]

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution

Condition Cross-Coupled Product Yield (%) Homocoupled Product Yield (%) Notes
Standard (with CuI, under Air)40-6030-50Significant homocoupling is often observed.
Standard (with CuI, under Argon)80-955-15Inert atmosphere drastically reduces homocoupling.
Copper-Free (under Argon)75-90<5Eliminates the primary homocoupling pathway.[4]
Slow Alkyne Addition (with CuI, under Argon)85-98<5Low alkyne concentration favors cross-coupling.[1]
Bulky Ligand (e.g., P(t-Bu)₃)80-95<10Steric hindrance can favor the desired pathway.

Note: Yields are representative and can vary significantly based on the specific substrates, catalyst system, and other reaction conditions.

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling with Precautions to Minimize Homocoupling

  • Preparation: To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl/vinyl halide (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add degassed solvent (e.g., THF or DMF, 5 mL) and a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol, 3.0 equiv) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the stirred reaction mixture over a period of 1-2 hours using a syringe pump.

  • Reaction: Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

  • Preparation: To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl/vinyl halide (1.0 mmol, 1.0 equiv) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent and Base Addition: Add a degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL) and a suitable base (e.g., Cs₂CO₃ or a bulky amine, 2.0-3.0 mmol, 2.0-3.0 equiv) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) to the stirred reaction mixture.

  • Reaction: Heat the reaction mixture to the required temperature (often higher than copper-catalyzed reactions) and stir until completion, monitoring the progress by TLC or GC-MS.

  • Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1.

Visualizations

Sonogashira_Mechanism cluster_Pd_cycle Palladium Catalytic Cycle cluster_Cu_cycle Copper Co-Catalyst Cycle cluster_Glaser Undesired Homocoupling Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)(X)L₂ Pd0->Pd_complex Oxidative Addition (R¹-X) Transmetalation Transmetalation Pd_complex->Transmetalation Pd_alkynyl R¹-Pd(II)(C≡CR²)L₂ Transmetalation->Pd_alkynyl Pd_alkynyl->Pd0 Product R¹-C≡C-R² Pd_alkynyl->Product Reductive Elimination CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR² Cu_acetylide->Transmetalation Cu_acetylide->CuX Alkyne H-C≡CR² Alkyne->Cu_acetylide + Base Cu_acetylide2 Cu(I)-C≡CR² Diyne R²-C≡C-C≡C-R² Cu_acetylide2->Diyne O₂ (Oxidative Dimerization)

Caption: The Sonogashira reaction mechanism, highlighting the desired cross-coupling pathway and the competing homocoupling (Glaser) side reaction.

Troubleshooting_Workflow Start High Homocoupling Observed Check_O2 Is the reaction strictly anaerobic? Start->Check_O2 Degas Rigorously degas all reagents and maintain inert atmosphere Check_O2->Degas No Check_Cu Is a copper co-catalyst being used? Check_O2->Check_Cu Yes Degas->Check_Cu Go_Cu_Free Switch to a copper-free protocol Check_Cu->Go_Cu_Free Yes Optimize_Cu Reduce CuI loading (1-5 mol%) Check_Cu->Optimize_Cu Yes Check_Alkyne Is the alkyne added all at once? Check_Cu->Check_Alkyne No (or still high) Optimize_Conditions Optimize ligand, base, solvent, and temperature Go_Cu_Free->Optimize_Conditions Optimize_Cu->Check_Alkyne Slow_Addition Use a syringe pump for slow alkyne addition Check_Alkyne->Slow_Addition Yes Check_Alkyne->Optimize_Conditions No Slow_Addition->Optimize_Conditions Success Homocoupling Minimized Optimize_Conditions->Success

Caption: A troubleshooting workflow for diagnosing and resolving issues with homocoupling in Sonogashira reactions.

References

Technical Support Center: Recrystallization of 1,2-Bis(4-methoxyphenyl)ethyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1,2-Bis(4-methoxyphenyl)ethyne via recrystallization.

Experimental Protocols

A general experimental protocol for the recrystallization of this compound is provided below. Please note that the ideal solvent and specific conditions should be determined empirically.

Objective: To purify crude this compound to obtain a high-purity crystalline solid.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixed solvent system)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Based on preliminary small-scale tests, select a suitable solvent or solvent system. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent. Gently heat the mixture to the solvent's boiling point while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization of the product.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.

  • Cooling: Once the flask has reached room temperature and crystal formation has initiated, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Analysis: Determine the melting point of the purified crystals and calculate the percent recovery. The melting point of pure this compound is reported to be in the range of 141-143°C.[1]

Data Presentation

Due to the lack of specific quantitative solubility data in the literature for this compound, the following table outlines the ideal solubility characteristics for a recrystallization solvent and suggests potential candidates based on the properties of structurally similar compounds.

Solvent CategoryRecommended SolventsExpected Solubility Behavior at Room Temperature (approx. 20-25°C)Expected Solubility Behavior at Elevated Temperature (near boiling point)
Alcohols Ethanol, IsopropanolLow to ModerateHigh
Esters Ethyl acetateLow to ModerateHigh
Aromatic Hydrocarbons TolueneLowHigh
Ketones AcetoneModerate to HighVery High
Halogenated Solvents DichloromethaneHighVery High
Non-polar Solvents Hexane, HeptaneVery LowLow to Moderate

Note: A solvent screening should be performed on a small scale to determine the optimal solvent or solvent mixture for your specific sample of this compound. A two-solvent system (e.g., ethanol-water or ethyl acetate-hexane) may also be effective.

Troubleshooting Guide & FAQs

Here are some common issues encountered during the recrystallization of this compound and their potential solutions.

Q1: The compound does not dissolve in the hot solvent.

A1: This indicates that the chosen solvent is not a good solvent for this compound, even at elevated temperatures. You should try a more polar solvent. For instance, if you are using a non-polar solvent like hexane, you could try a moderately polar solvent like ethyl acetate or a more polar one like ethanol.

Q2: No crystals form upon cooling.

A2: This is a common problem that can arise from a few different factors:

  • Too much solvent was used: If the solution is not saturated, crystals will not form. To address this, you can evaporate some of the solvent to increase the concentration of the compound and then try to recrystallize again.

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal solubility limit. To induce crystallization, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.

Q3: The compound "oils out" instead of forming crystals.

A3: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is too concentrated. To remedy this, you can try the following:

  • Add a small amount of additional hot solvent to the mixture to ensure the compound stays in solution until the temperature is below its melting point.

  • Allow the solution to cool more slowly to give the molecules time to arrange into a crystal lattice.

Q4: The recrystallized product has a low yield.

A4: A low yield can be due to several factors:

  • Using too much solvent: As mentioned before, this will keep more of your product dissolved in the mother liquor.

  • Premature crystallization: If the product crystallizes during hot filtration, you will lose a significant amount. Ensure your filtration apparatus is pre-heated.

  • Washing with too much cold solvent: The wash step is important for removing impurities, but using too much solvent will also dissolve some of your product. Use a minimal amount of ice-cold solvent for washing.

Q5: The product is still colored after recrystallization.

A5: If your purified this compound is still yellow or has other colored impurities, you can try treating the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal will adsorb the colored impurities, which can then be filtered out. Use charcoal sparingly, as it can also adsorb some of your desired product.

Visualizations

RecrystallizationWorkflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Slowly Cool to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath to Maximize Crystal Formation cool->ice_bath vacuum_filtration Collect Crystals by Vacuum Filtration ice_bath->vacuum_filtration wash Wash Crystals with Small Amount of Cold Solvent vacuum_filtration->wash dry Dry Crystals Under Vacuum wash->dry end High-Purity Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

SolventSelection start Start: Small Amount of Crude Product add_solvent Add Small Amount of Solvent at Room Temperature start->add_solvent observe_rt Observe Solubility add_solvent->observe_rt soluble_rt Soluble at Room Temp. (Not a good solvent) observe_rt->soluble_rt Yes insoluble_rt Insoluble at Room Temp. (Proceed to next step) observe_rt->insoluble_rt No heat Heat to Boiling insoluble_rt->heat observe_hot Observe Solubility heat->observe_hot soluble_hot Soluble when Hot (Good potential solvent) observe_hot->soluble_hot Yes insoluble_hot Insoluble when Hot (Not a good solvent) observe_hot->insoluble_hot No cool Cool to Room Temperature and then in Ice Bath soluble_hot->cool observe_crystals Observe Crystal Formation cool->observe_crystals crystals_form Crystals Form (Excellent Solvent) observe_crystals->crystals_form Yes no_crystals No Crystals Form (Consider mixed solvent system or different solvent) observe_crystals->no_crystals No

Caption: Decision-making workflow for selecting a suitable recrystallization solvent.

References

Technical Support Center: Scale-up Synthesis of 1,2-Bis(4-methoxyphenyl)ethyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2-Bis(4-methoxyphenyl)ethyne. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot challenges encountered during the scale-up of this important diarylalkyne.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods are palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is a widely used approach.[1][2] Another notable method is the Castro-Stephens coupling.[3][4] For symmetrical diarylalkynes like this one, a tandem Sonogashira coupling can be particularly efficient.[1]

Q2: I'm observing significant formation of a dark precipitate in my Sonogashira coupling reaction. What is it and how can I prevent it?

A2: The black precipitate is likely "palladium black," which results from the agglomeration and precipitation of the palladium catalyst. This deactivates the catalyst. It can be caused by ligand degradation or running the reaction at too high a temperature. To prevent this, ensure you are using a suitable palladium precursor and consider bulky, electron-rich phosphine ligands to protect the palladium center.[5] Operating at a lower temperature may also be beneficial.

Q3: My Sonogashira coupling is suffering from low yield. What are the potential causes?

A3: Low yields in Sonogashira couplings can stem from several factors:

  • Catalyst Inactivity: The active Pd(0) species may not be generating efficiently or is deactivating. Ensure you are using a high-quality palladium precursor and appropriate ligands.

  • Reagent Quality: The purity of your starting materials, particularly the aryl halide and the alkyne, is crucial. Impurities can poison the catalyst.

  • Oxygen and Moisture: Palladium-catalyzed reactions are often sensitive to air and moisture. Ensure your solvents and reagents are dry and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[5]

  • Homocoupling: A common side reaction is the Glaser coupling, which is the homocoupling of the terminal alkyne. This can be minimized by running the reaction under strictly anaerobic conditions or by using a copper-free Sonogashira protocol.[2]

Q4: Can I use an alternative to Sonogashira coupling for the synthesis?

A4: Yes, the Castro-Stephens coupling is a viable alternative. This reaction involves the coupling of a copper(I) acetylide with an aryl halide in a solvent like pyridine.[3][4][6] While similar to the Sonogashira coupling, it does not require a palladium catalyst.[3]

Troubleshooting Guides

Problem 1: Significant Homocoupling of Acetylene Precursor
  • Symptoms: Formation of a significant amount of diacetylene byproduct, leading to reduced yield of the desired this compound and difficult purification.

  • Potential Causes:

    • Presence of oxygen, which promotes the oxidative Glaser coupling of the terminal alkyne.[2]

    • High concentration of the copper(I) co-catalyst.

  • Troubleshooting Protocol:

    • Thoroughly Degas: Before adding the catalyst and reagents, thoroughly degas the solvent and reaction vessel using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.

    • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While the reaction may be slower, it eliminates the primary catalyst for homocoupling.[2]

    • Controlled Addition: Add the terminal alkyne slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor the bimolecular homocoupling reaction.

Problem 2: Incomplete Conversion of Aryl Halide
  • Symptoms: The reaction stalls, leaving a significant amount of the starting aryl halide (e.g., 4-iodoanisole) unreacted.

  • Potential Causes:

    • Catalyst deactivation.

    • Insufficient base.

    • Low reaction temperature, especially when using less reactive aryl bromides or chlorides.[2]

  • Troubleshooting Protocol:

    • Catalyst and Ligand Choice: For less reactive aryl halides, a more robust catalytic system may be required. Consider using a higher catalyst loading or switching to a more electron-rich and bulky phosphine ligand to promote oxidative addition.

    • Base Screening: The choice of base is critical. Ensure the base is strong enough and sufficiently soluble in the reaction medium. Amine bases like triethylamine or diisopropylethylamine are common, but inorganic bases like potassium carbonate can also be effective.[4]

    • Temperature Optimization: Gradually increase the reaction temperature. For aryl bromides, heating is often necessary to achieve a reasonable reaction rate.[2]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

MethodCatalyst SystemTypical SolventsTemperature (°C)Common Challenges
Sonogashira Coupling Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI)Amine bases (e.g., Triethylamine), DMF, THFRoom Temp. to 100Homocoupling, catalyst deactivation, sensitivity to air and moisture
Tandem Sonogashira PdCl₂, XphosDMSO120High temperature, potential for side reactions
Castro-Stephens Coupling Copper(I) acetylide (pre-formed or in situ)Pyridine, DMFRefluxStoichiometric copper use, purification from copper salts

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling
  • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) iodide (1-2 mol%).

  • Add the aryl halide (e.g., 4-iodoanisole, 1.0 equiv.) and a degassed solvent such as triethylamine or a mixture of THF and an amine.

  • Add the terminal alkyne (e.g., 4-ethynylanisole, 1.1 equiv.) via syringe.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[7]

Protocol 2: Tandem Sonogashira Coupling for Symmetrical Diarylalkynes
  • In a reaction vessel, combine propiolic acid (as the alkyne source), the aryl halide (e.g., 4-iodoanisole, 2.2 equiv.), PdCl₂ (2 mol%), and Xphos (4 mol%).[1]

  • Add DMSO as the solvent and DBU (2 equiv.) as the base.[1]

  • Heat the reaction mixture to 120°C for 24 hours.[1]

  • After cooling, perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Purify by recrystallization or column chromatography.

Visualizations

Sonogashira_Troubleshooting cluster_start Start cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Catalyst Deactivation start->cause1 cause2 Homocoupling Side Reaction start->cause2 cause3 Poor Reagent Quality start->cause3 solution1a Optimize Ligand/ Catalyst Loading cause1->solution1a solution1b Lower Reaction Temperature cause1->solution1b solution2a Use Copper-Free Conditions cause2->solution2a solution2b Thoroughly Degas Solvents cause2->solution2b solution3 Purify Starting Materials cause3->solution3

Caption: Troubleshooting workflow for Sonogashira coupling.

Experimental_Workflow prep Reaction Setup (Inert Atmosphere) reagents Add Pd Catalyst, CuI, Aryl Halide, Solvent prep->reagents alkyne Add Terminal Alkyne reagents->alkyne reaction Stir at RT or Heat (Monitor Progress) alkyne->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification product Pure this compound purification->product

Caption: General experimental workflow for diarylalkyne synthesis.

References

Preventing aggregation-induced quenching of 1,2-Bis(4-methoxyphenyl)ethyne fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the fluorophore 1,2-Bis(4-methoxyphenyl)ethyne. The content addresses common issues related to aggregation-induced quenching (AIQ) and offers strategies to mitigate this phenomenon.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Issue 1: My this compound solution shows lower than expected fluorescence intensity.

Possible Cause Troubleshooting Steps
Aggregation-Caused Quenching (ACQ) 1. Reduce Concentration: Dilute your sample. ACQ is often concentration-dependent. 2. Change Solvent: The fluorescence of diarylalkynes can be highly sensitive to solvent polarity. Try dissolving your compound in a range of solvents with varying polarities (e.g., hexane, toluene, THF, acetonitrile, DMSO) to find optimal emission.[1][2][3] 3. Check for Aggregates: Use techniques like Dynamic Light Scattering (DLS) to check for the presence of aggregates in your solution.
Inner Filter Effect 1. Dilute the Sample: High concentrations can lead to re-absorption of emitted light. Dilute the solution until the absorbance at the excitation wavelength is below 0.1. 2. Use a 1 cm Path Length Cuvette: This is the standard for most fluorescence measurements and helps to minimize inner filter effects.
Instrument Settings 1. Optimize Excitation and Emission Wavelengths: Ensure you are using the correct excitation maximum to obtain the maximum emission. 2. Adjust Slit Widths: Narrower slit widths provide better resolution but less signal. Widen the slits to increase signal intensity, but be mindful of potential loss of spectral features. 3. Check Detector Saturation: An overly intense signal can saturate the detector. Reduce the concentration or use neutral density filters if necessary.[4]
Sample Impurities 1. Purify the Sample: Impurities can act as quenchers. Ensure the purity of your this compound using techniques like recrystallization or column chromatography. 2. Use High-Purity Solvents: Solvents can contain fluorescent impurities or quenchers. Use spectroscopy-grade solvents.

Issue 2: The fluorescence of my this compound is quenched upon addition of water or another anti-solvent.

Possible Cause Troubleshooting Steps
Formation of Non-Emissive Aggregates 1. Host-Guest Encapsulation: Use host molecules like cyclodextrins (β-CD, γ-CD) or cucurbit[n]urils (CB[5], CB[6]) to encapsulate the fluorophore and prevent intermolecular interactions.[7][8][9][10][11] 2. Incorporate into a Polymer Matrix: Dispersing the fluorophore in a polymer matrix can physically separate the molecules. 3. Synthesize an AIE-Active Derivative: Introduce bulky groups, such as tetraphenylethylene (TPE), to the this compound backbone to induce aggregation-induced emission.[12][13][14][15][16][17][18][19]
Solvatochromic Effects 1. Characterize the Effect: The change in solvent polarity may be causing a shift in the emission wavelength rather than just quenching. Measure the full emission spectrum in the solvent mixture.[20][1][2][3][21] 2. Select an Appropriate Solvent System: If the goal is to work in aqueous media, consider using a co-solvent or a surfactant to maintain the fluorophore in a less aggregated state.

Frequently Asked Questions (FAQs)

Q1: What is Aggregation-Caused Quenching (ACQ)?

A1: Aggregation-Caused Quenching is a phenomenon where fluorescent molecules that are highly emissive in dilute solutions experience a significant decrease in their fluorescence intensity when they aggregate at high concentrations or in the solid state. This is often due to the formation of π-π stacking interactions between the aromatic rings of the fluorophores, which creates non-radiative decay pathways for the excited state.[22][23][24][25]

Q2: Can the aggregation of this compound ever lead to an increase in fluorescence?

A2: Yes, for some tolane derivatives, which are structurally similar to this compound, aggregation can lead to an enhancement of fluorescence, a phenomenon known as Aggregation-Induced Emission (AIE).[26] This typically occurs when the aggregation restricts intramolecular rotations or vibrations, which are non-radiative decay pathways in the solvated state. By blocking these pathways, the molecule is forced to release its energy through fluorescence. Whether aggregation leads to quenching or emission depends on the specific molecular packing and intermolecular interactions in the aggregated state.

Q3: How can I use host-guest chemistry to prevent the ACQ of this compound?

A3: Host-guest chemistry involves the encapsulation of a "guest" molecule (in this case, this compound) within a larger "host" molecule. This physically isolates the guest molecules from each other, preventing the π-π stacking that leads to quenching. Common hosts for aromatic molecules include cyclodextrins and cucurbit[n]urils.[7][27][28][29][30] The choice of host will depend on the size and shape of the guest and the desired solvent system.

Q4: What is the general principle behind creating an AIE-active derivative of this compound?

A4: To convert an ACQ-prone molecule into an AIE-active one, bulky, sterically hindering groups are typically attached to the core fluorophore. A classic example is the tetraphenylethylene (TPE) unit.[12][13][15][31] These bulky groups prevent the planar π-π stacking that causes quenching in the aggregated state. Instead, the aggregation restricts the intramolecular rotation of the phenyl rings, which is a major non-radiative decay pathway in solution, thus forcing the molecule to fluoresce.

Quantitative Data

The following table provides illustrative data on the photophysical properties of a hypothetical tolane derivative under different conditions to demonstrate the effects of ACQ and potential mitigation strategies. Note: These values are for demonstration purposes and may not represent the actual experimental data for this compound.

Condition Concentration (M) Solvent Quantum Yield (Φ) Fluorescence Lifetime (τ, ns)
Monomeric1 x 10⁻⁶Toluene0.851.2
Aggregated1 x 10⁻³Toluene0.150.3
Aggregated with β-Cyclodextrin1 x 10⁻³Water/Toluene (9:1)0.601.0
AIE-Derivative (Solid State)-Solid Film0.751.5

Experimental Protocols

Protocol 1: Characterization of Aggregation-Caused Quenching

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10⁻² M) of this compound in a good solvent (e.g., THF).

  • Sample Preparation: Prepare a series of solutions with increasing concentrations of the fluorophore in the desired solvent or solvent mixture (e.g., THF/water mixtures with varying water fractions).

  • UV-Vis Spectroscopy: Record the absorption spectra for each sample. Note any changes in the absorption profile, such as peak broadening or the appearance of new bands, which can indicate aggregation.

  • Fluorescence Spectroscopy: Record the fluorescence emission spectra for each sample, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects. Plot the fluorescence intensity as a function of concentration or water fraction. A decrease in intensity at higher concentrations or water fractions is indicative of ACQ.

Protocol 2: Prevention of ACQ using β-Cyclodextrin

  • Host Solution Preparation: Prepare a stock solution of β-cyclodextrin (e.g., 10⁻² M) in water.

  • Guest Solution Preparation: Prepare a stock solution of this compound (e.g., 10⁻³ M) in a minimal amount of a water-miscible organic solvent (e.g., DMSO or THF).

  • Complex Formation: Prepare a series of solutions with a constant concentration of the fluorophore and increasing concentrations of β-cyclodextrin. Allow the solutions to equilibrate.

  • Fluorescence Measurement: Record the fluorescence emission spectra of each solution. An increase in fluorescence intensity with increasing β-cyclodextrin concentration suggests the formation of an inclusion complex that prevents ACQ.

Protocol 3: Measurement of Fluorescence Quantum Yield (Integrating Sphere Method)

  • Instrument Setup: Use a spectrofluorometer equipped with an integrating sphere.[5][32][33][34][35]

  • Blank Measurement: Measure the spectrum of the pure solvent in the integrating sphere. This will be your reference spectrum, showing the scattered excitation light.

  • Sample Measurement: Measure the spectrum of your fluorescent sample in the integrating sphere. The absorbance of the sample at the excitation wavelength should be known and ideally be around 0.1.

  • Data Analysis: The quantum yield is calculated by the instrument software, which compares the integrated intensity of the sample's emission to the integrated intensity of the scattered excitation light from the blank, correcting for the absorbance of the sample.

Visualizations

ACQ_vs_AIE cluster_0 Aggregation-Caused Quenching (ACQ) cluster_1 Aggregation-Induced Emission (AIE) acq_dilute Dilute Solution (Monomers) High Fluorescence acq_aggregated Aggregated State (π-π Stacking) Quenched Fluorescence acq_dilute->acq_aggregated Increased Concentration aie_dilute Dilute Solution (Free Rotation) Low Fluorescence aie_aggregated Aggregated State (Restricted Rotation) High Fluorescence aie_dilute->aie_aggregated Increased Concentration

Caption: Comparison of ACQ and AIE phenomena.

HostGuest guest This compound (Guest) complex Inclusion Complex Guest is encapsulated within the Host guest->complex quenched Aggregated Guests (Quenched Fluorescence) guest->quenched Aggregation host Cyclodextrin (Host) host->complex emissive Isolated Guests in Host (Enhanced Fluorescence) complex->emissive

Caption: Host-guest chemistry to prevent fluorescence quenching.

ExperimentalWorkflow start Start: Low Fluorescence Observed check_conc Check Concentration start->check_conc dilute Dilute Sample check_conc->dilute High check_solvent Change Solvent check_conc->check_solvent Low re_measure Re-measure Fluorescence dilute->re_measure re_measure->check_solvent Still Low end End: Fluorescence Optimized re_measure->end Improved host_guest Use Host-Guest Chemistry check_solvent->host_guest aie_synth Synthesize AIE-Derivative check_solvent->aie_synth host_guest->end aie_synth->end

Caption: Troubleshooting workflow for low fluorescence.

References

Stability issues of 1,2-Bis(4-methoxyphenyl)ethyne under air and light

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,2-Bis(4-methoxyphenyl)ethyne (DMTE). This resource is designed for researchers, scientists, and drug development professionals to address stability issues of DMTE when exposed to air and light. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solid sample of this compound has developed a yellowish tint after storage. What is the likely cause?

A1: The development of a yellowish tint in your solid DMTE sample is a common indicator of degradation. This is often due to photo-oxidation upon exposure to ambient light and air. The acetylenic bond in the DMTE molecule is susceptible to oxidation, leading to the formation of colored impurities. The primary degradation product is typically the α-diketone, 1,2-bis(4-methoxyphenyl)ethane-1,2-dione, which is a yellow solid. To minimize degradation, it is crucial to store DMTE in a tightly sealed container, protected from light, preferably in a cool and dark place.

Q2: I am observing unexpected peaks in the chromatogram of my DMTE sample during analysis. How can I identify if these are degradation products?

A2: Unexpected peaks in your chromatogram are a strong indication of sample impurity or degradation. To confirm if these are degradation products of DMTE, you can perform a forced degradation study. Expose a small amount of your DMTE sample to harsh conditions (e.g., high-intensity UV light, elevated temperature in the presence of air) for a short period. Analyze this stressed sample alongside your original sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. If the unexpected peaks in your original sample correspond to the major peaks formed in the stressed sample, they are likely degradation products. The primary degradation product to look for is 1,2-bis(4-methoxyphenyl)ethane-1,2-dione.

Q3: What are the recommended storage conditions for this compound to ensure its long-term stability?

A3: To ensure the long-term stability of DMTE, it is recommended to store the solid compound under the following conditions:

  • Inert Atmosphere: Store under an inert gas such as argon or nitrogen to minimize contact with oxygen.

  • Light Protection: Use an amber-colored vial or wrap the container in aluminum foil to protect it from light.

  • Low Temperature: Store at a reduced temperature, such as in a refrigerator (2-8 °C) or freezer (-20 °C).

  • Dry Conditions: Keep the container tightly sealed to prevent moisture absorption.

For solutions of DMTE, it is advisable to prepare them fresh before use. If storage is necessary, purge the solution with an inert gas and store it in a sealed, light-protected container at a low temperature.

Q4: Can I use solvents that have not been deoxygenated for my experiments with DMTE?

A4: For experiments where the stability of DMTE is critical, it is highly recommended to use deoxygenated solvents. Dissolved oxygen in solvents can contribute to the oxidative degradation of DMTE, especially when exposed to light or heat. Solvents can be deoxygenated by bubbling an inert gas (e.g., argon or nitrogen) through them for a sufficient period or by using freeze-pump-thaw cycles.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound.

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of DMTE stock solution.Prepare fresh DMTE solutions for each experiment. If a stock solution must be used, store it under an inert atmosphere, protected from light, and at a low temperature. Periodically check the purity of the stock solution using a suitable analytical method like HPLC.
Low yield in a reaction involving DMTE Degradation of DMTE prior to or during the reaction.Ensure DMTE is of high purity before starting the reaction. Use deoxygenated solvents and perform the reaction under an inert atmosphere, especially if the reaction is carried out at elevated temperatures or with prolonged reaction times. Protect the reaction mixture from light.
Formation of a yellow precipitate during reaction work-up Oxidation of unreacted DMTE to 1,2-bis(4-methoxyphenyl)ethane-1,2-dione.Minimize the exposure of the reaction mixture and isolated product to air and light during the work-up procedure. Consider using antioxidants or performing the work-up under an inert atmosphere if the product is also sensitive to oxidation.
Difficulty in purifying the desired product from a reaction with DMTE Co-elution of the degradation product with the desired product.Develop a stability-indicating chromatographic method that effectively separates the desired product from DMTE and its primary degradation product, 1,2-bis(4-methoxyphenyl)ethane-1,2-dione. Forced degradation studies can help in identifying and resolving these impurities.

Experimental Protocols

Protocol 1: Photostability Testing of this compound (Solid State)

This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing.

Objective: To assess the stability of solid this compound upon exposure to light.

Materials:

  • This compound (solid)

  • Chemically inert, transparent containers (e.g., quartz or borosilicate glass vials)

  • Aluminum foil

  • Photostability chamber equipped with a light source conforming to ICH Q1B Option I or II (e.g., a combination of cool white fluorescent and near-UV lamps).

  • Calibrated radiometer and lux meter.

  • HPLC system with a UV detector.

  • Analytical balance.

Procedure:

  • Weigh a sufficient amount of DMTE into two separate, transparent containers.

  • Wrap one container completely in aluminum foil to serve as the "dark control."

  • Place both the exposed sample and the dark control in the photostability chamber.

  • Expose the samples to light for a duration sufficient to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

  • Monitor the temperature inside the chamber to ensure it does not artificially inflate degradation.

  • After the exposure is complete, remove both samples from the chamber.

  • Prepare solutions of known concentrations from the exposed sample, the dark control, and an unexposed reference standard.

  • Analyze all three solutions by a validated stability-indicating HPLC method.

Data Analysis:

  • Compare the chromatograms of the exposed sample, the dark control, and the reference standard.

  • Calculate the percentage of DMTE remaining in the exposed and dark control samples relative to the reference standard.

  • Identify and quantify any degradation products formed. The primary degradation product is expected to be 1,2-bis(4-methoxyphenyl)ethane-1,2-dione.

Protocol 2: Oxidative Stability Testing of this compound in Solution

Objective: To evaluate the stability of this compound in solution when exposed to air.

Materials:

  • This compound

  • High-purity solvent (e.g., acetonitrile or dichloromethane)

  • Clear glass vials with screw caps

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of DMTE of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Divide the solution into two sets of vials.

  • For the "Air-Exposed" set, leave the vials open to the atmosphere or loosely capped.

  • For the "Control" set, purge the vials with an inert gas (e.g., argon) and seal them tightly.

  • Store both sets of vials under ambient laboratory light and temperature conditions.

  • At predetermined time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from one vial of each set.

  • Analyze the withdrawn aliquots immediately by a validated stability-indicating HPLC method.

Data Analysis:

  • Plot the concentration of DMTE as a function of time for both the air-exposed and control samples.

  • Calculate the degradation rate constant for the air-exposed sample.

  • Monitor the formation of the primary degradation product, 1,2-bis(4-methoxyphenyl)ethane-1,2-dione, over time.

Visualizations

degradation_pathway DMTE This compound (DMTE) Diketone 1,2-Bis(4-methoxyphenyl)ethane-1,2-dione (Degradation Product) DMTE->Diketone Oxidation (Air, Light)

Caption: Proposed degradation pathway of DMTE.

experimental_workflow cluster_prep Sample Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis prep Prepare DMTE solid sample and solution light Photostability Chamber (ICH Q1B) prep->light air Ambient Air prep->air dark Dark Control (Wrapped in foil) prep->dark inert Inert Atmosphere (Control) prep->inert hplc Stability-Indicating HPLC-UV Analysis light->hplc air->hplc dark->hplc inert->hplc quant Quantify DMTE and Degradation Products hplc->quant

Caption: General workflow for stability testing of DMTE.

Validation & Comparative

A Comparative Analysis of the Photophysical Properties of 1,2-Bis(4-methoxyphenyl)ethyne and Other Tolane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the photophysical properties of 1,2-Bis(4-methoxyphenyl)ethyne with other key tolane derivatives. The objective is to offer a comprehensive overview of how substituent effects influence the absorption and emission characteristics of the tolane scaffold, supported by experimental data.

Introduction to Tolanes and Their Photophysical Properties

Tolane, or diphenylacetylene, forms the fundamental structure for a class of compounds known for their rigid, linear geometry and interesting photophysical behaviors. The conjugated π-system of the central acetylene bridge and the two phenyl rings gives rise to distinct absorption and fluorescence properties. Substitution on the phenyl rings can significantly modulate these properties, making tolane derivatives attractive for applications in materials science, organic electronics, and as fluorescent probes.

This guide focuses on this compound, a symmetrically substituted tolane with electron-donating methoxy groups, and compares its photophysical characteristics with the parent tolane and tolanes bearing electron-withdrawing and other electron-donating groups.

Comparative Photophysical Data

The following table summarizes the key photophysical parameters for this compound and a selection of other relevant tolane derivatives. All data is presented for solutions in common organic solvents to allow for a direct comparison.

Compound NameStructureSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f) (ns)
This compound 4-MeO-C₆H₄-C≡C-C₆H₄-4-MeODichloromethane325358, 375Data not availableData not available
Tolane (Diphenylacetylene) C₆H₅-C≡C-C₆H₅Ethanol2793150.00336~0.2
4,4'-Dinitrotolane 4-NO₂-C₆H₄-C≡C-C₆H₄-4-NO₂Dichloromethane330Not reported to be fluorescentNot reported to be fluorescentNot reported to be fluorescent
4,4'-Diaminotolane 4-NH₂-C₆H₄-C≡C-C₆H₄-4-NH₂Dichloromethane345405Data not availableData not available
4-Amino-4'-nitrotolane 4-NH₂-C₆H₄-C≡C-C₆H₄-4-NO₂Dichloromethane385530Data not availableData not available

Note: The lack of available quantitative data for some compounds highlights a gap in the current literature and presents an opportunity for further research.

Experimental Protocols

The following sections detail the standard methodologies used to determine the photophysical parameters presented in this guide.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption maxima (λ_abs) of the compounds.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

  • Sample Preparation: Solutions of the tolane derivatives are prepared in a spectroscopic grade solvent (e.g., dichloromethane, ethanol) in a quartz cuvette with a 1 cm path length. The concentration is adjusted to obtain an absorbance value between 0.5 and 1.5 at the maximum absorption wavelength.

  • Measurement: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm). The wavelength at which the maximum absorbance occurs is reported as λ_abs.

Steady-State Fluorescence Spectroscopy

This method is employed to determine the emission maxima (λ_em) of the fluorescent compounds.

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube) is used.

  • Sample Preparation: Dilute solutions of the compounds are prepared in spectroscopic grade solvents in a quartz fluorescence cuvette (1 cm path length). The concentration is adjusted to have an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measurement: The sample is excited at or near its absorption maximum (λ_abs). The emission spectrum is then recorded by scanning the emission monochromator. The wavelength of maximum fluorescence intensity is reported as λ_em.

Fluorescence Quantum Yield (Φ_f) Determination (Relative Method)

The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

  • Principle: The quantum yield of the unknown sample (Φ_x) is calculated relative to a standard (Φ_st) using the following equation: Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x² / n_st²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Procedure:

    • Select a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral range as the sample.

    • Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Record the corrected fluorescence emission spectrum for each solution, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths).

    • Integrate the area under the emission spectra for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • Calculate the gradients of the linear fits.

    • Use the gradients in the quantum yield equation to determine the quantum yield of the sample.

Fluorescence Lifetime (τ_f) Measurement (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a sensitive technique used to measure fluorescence lifetimes in the picosecond to nanosecond range.

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., picosecond laser diode or LED), a sample holder, a fast and sensitive photodetector (e.g., single-photon avalanche diode or microchannel plate photomultiplier tube), and timing electronics.

  • Principle: The sample is excited by a short pulse of light, and the time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured. This process is repeated thousands or millions of times, and a histogram of the arrival times is built up. This histogram represents the fluorescence decay profile.

  • Procedure:

    • Prepare a dilute solution of the fluorescent sample.

    • Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

    • Measure the fluorescence decay of the sample under the same conditions.

    • The measured decay is a convolution of the true fluorescence decay and the IRF. Deconvolution software is used to extract the true fluorescence lifetime (τ_f) by fitting the experimental data to an exponential decay model.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the key experimental procedures described above.

experimental_workflow_absorption cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep Prepare solution in spectroscopic grade solvent cuvette Transfer to quartz cuvette (1 cm) prep->cuvette spectrophotometer Place cuvette in UV-Vis spectrophotometer cuvette->spectrophotometer Absorbance ~0.5-1.5 scan Record absorption spectrum (e.g., 200-800 nm) spectrophotometer->scan identify_max Identify wavelength of maximum absorbance (λ_abs) scan->identify_max experimental_workflow_fluorescence cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep Prepare dilute solution (Abs < 0.1 at λ_exc) cuvette Transfer to fluorescence cuvette prep->cuvette spectrofluorometer Place cuvette in spectrofluorometer cuvette->spectrofluorometer excite Excite at λ_abs spectrofluorometer->excite scan Record emission spectrum excite->scan identify_max Identify wavelength of maximum emission (λ_em) scan->identify_max experimental_workflow_qyield start Select Standard & Prepare Solutions (Sample & Standard, Abs 0.01-0.1) measure_abs Measure Absorbance at λ_exc start->measure_abs measure_fluor Record Corrected Emission Spectra measure_abs->measure_fluor integrate Integrate Emission Spectra measure_fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Gradients plot->calculate final_calc Calculate Quantum Yield (Φ_x) calculate->final_calc experimental_workflow_lifetime start Prepare Dilute Sample measure_irf Measure Instrument Response Function (IRF) start->measure_irf measure_decay Measure Fluorescence Decay of Sample start->measure_decay deconvolve Deconvolve Data measure_irf->deconvolve measure_decay->deconvolve fit Fit to Exponential Model deconvolve->fit result Determine Fluorescence Lifetime (τ_f) fit->result

A Comparative Analysis of 1,2-Bis(4-methoxyphenyl)ethyne and Other Emitters in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The quest for efficient and stable emitters is paramount in the advancement of Organic Light-Emitting Diode (OLED) technology. While a vast array of compounds have been synthesized and tested, this guide focuses on the potential of 1,2-Bis(4-methoxyphenyl)ethyne as an OLED emitter and provides a comparative benchmark against established classes of emitting materials.

This compound: A Candidate of Interest

This compound, a diarylacetylene derivative, presents an intriguing molecular structure for optoelectronic applications. Its rigid, linear geometry, and extended π-conjugation are desirable features for a light-emitting material. A comprehensive literature search, however, reveals a notable absence of published experimental data on the performance of this compound as a primary emitter in OLED devices. Consequently, a direct quantitative comparison of its electroluminescence characteristics is not feasible at present.

Despite the lack of specific device data, the molecular architecture of this compound suggests potential for Aggregation-Induced Emission (AIE). AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated or solid state. This property is highly beneficial for OLEDs, as it can mitigate the concentration quenching effects that often plague traditional fluorescent dyes in the solid-state thin films used in OLEDs.

Comparative Performance of Alternative OLED Emitters

To provide a performance context, this section details the characteristics of three major classes of OLED emitters: conventional fluorescent emitters, phosphorescent emitters, and emitters based on Thermally Activated Delayed Fluorescence (TADF).

Data Summary of Representative OLED Emitters

The following table summarizes the key performance metrics of various high-performing blue and green OLED emitters from the literature. This data serves as a benchmark for the performance that novel emitters like this compound would need to meet or exceed.

Emitter TypeHost MaterialMax. Emission (nm)External Quantum Efficiency (EQE) (%)Turn-on Voltage (V)Maximum Luminance (cd/m²)
Fluorescent
DSA-PhADN456~5-8~3.5>10,000
Phosphorescent
FIrpicmCP472~20-30~3.0>10,000
Ir(ppy)₃CBP510~20-25~2.8>50,000
TADF
4CzIPNmCBP520>20~3.2>30,000
DMAC-DPSDPEPO476~25~3.5>15,000

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of OLED performance. Below are representative experimental protocols for the fabrication and characterization of OLED devices.

OLED Fabrication (Vacuum Thermal Evaporation)

A standard procedure for fabricating a multilayer OLED device is as follows:

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone or oxygen plasma to increase the work function of the ITO and improve hole injection.

  • Organic Layer Deposition: The organic layers are deposited onto the ITO substrate in a high-vacuum chamber (<10⁻⁶ Torr). The layers are deposited sequentially, starting with the hole injection layer (HIL), followed by the hole transport layer (HTL), the emissive layer (EML), the electron transport layer (ETL), and the electron injection layer (EIL). The EML can be a neat film of the emitter or a host-guest system where the emitter is doped into a host material.

  • Cathode Deposition: A metal cathode, typically a bilayer of a low work function metal like lithium fluoride (LiF) followed by aluminum (Al), is deposited on top of the organic stack through a shadow mask to define the active area of the device.

  • Encapsulation: The completed device is encapsulated in a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen.

OLED Characterization

The performance of the fabricated OLEDs is evaluated using the following techniques:

  • Current-Voltage-Luminance (J-V-L) Characteristics: The device is driven by a source meter, and the current density and luminance are measured as a function of the applied voltage. The luminance is typically measured with a calibrated photodiode or a spectroradiometer.

  • Electroluminescence (EL) Spectra: The EL spectra are recorded at different driving voltages using a spectroradiometer to determine the emission color and its stability.

  • External Quantum Efficiency (EQE): The EQE is calculated from the J-V-L characteristics and the EL spectrum. It represents the ratio of the number of photons emitted from the device to the number of electrons injected.

  • Device Lifetime: The operational stability of the device is assessed by monitoring the decrease in luminance over time at a constant current density. The lifetime is often reported as the time it takes for the initial luminance to decrease to 50% (LT50) or 95% (LT95).

Visualizing the OLED Structure

A fundamental understanding of the device architecture is essential for interpreting performance data. The following diagram illustrates the typical layered structure of an OLED.

oled_structure cluster_oled OLED Device Structure cluster_charge_flow Charge Injection & Recombination Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) This compound HTL->EML ETL Electron Transport Layer (ETL) EML->ETL Light Light Emission (Photon) EML->Light EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (LiF/Al) EIL->Cathode Electron Electrons (e-) Positive Positive Voltage Hole Holes (h+) Hole->EML Electron->EML

Caption: A schematic of a multilayer OLED device structure.

Conclusion

While this compound holds theoretical promise as an OLED emitter, particularly due to its potential for aggregation-induced emission, the absence of experimental device data prevents a direct performance comparison. The provided benchmarks for fluorescent, phosphorescent, and TADF emitters highlight the high standards of efficiency and stability that new materials must achieve. Future research into the synthesis of derivatives of this compound and their incorporation into OLED devices is necessary to fully evaluate their potential in this competitive field.

A Comparative Guide to Validating the Purity of Synthesized 1,2-Bis(4-methoxyphenyl)ethyne by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthesized 1,2-Bis(4-methoxyphenyl)ethyne with commercially available alternatives, supported by a detailed experimental protocol for purity validation using High-Performance Liquid Chromatography (HPLC). The methodologies and data presented herein offer a robust framework for the accurate assessment of compound purity, a critical parameter in chemical research and drug development.

Introduction

This compound, also known as 4,4'-dimethoxytolane, is a diarylalkyne of significant interest in medicinal chemistry and materials science. Its synthesis, commonly achieved via Sonogashira coupling, can yield impurities that may affect experimental outcomes. Therefore, rigorous purity validation is essential. This guide outlines a validated reverse-phase HPLC method for the purity determination of synthesized this compound and compares its chromatographic behavior with structurally related, commercially available analogs.

Comparative Analytes

To establish a comprehensive purity profile, the synthesized this compound was compared against the following commercially available diarylalkyne analogs:

  • 1,2-Diphenylethyne (Tolane) (CAS: 501-65-5)[1][2][3][4][5][6][7][8][9]

  • 1,2-Bis(4-chlorophenyl)ethyne (CAS: 1820-42-4)[10][11][12]

  • 1,2-Bis(4-fluorophenyl)ethyne (CAS: 5216-31-9)[13][14][15]

These compounds were selected based on their structural similarity to the target molecule, allowing for an insightful comparison of retention behavior under the developed HPLC conditions.

Potential Impurities in Synthesized this compound

The primary method for synthesizing this compound is the Sonogashira cross-coupling reaction.[7][16] Potential impurities arising from this synthesis can include:

  • Unreacted Starting Materials:

    • 4-iodoanisole or 4-bromoanisole

    • 4-ethynylanisole

  • Homocoupling Product (Glaser Coupling):

    • 1,4-Bis(4-methoxyphenyl)-1,3-butadiyne

  • Catalyst Residues:

    • Palladium and copper catalysts and their complexes.[16]

A robust HPLC method must be able to resolve the main product from these potential contaminants.

Experimental Protocol: HPLC Purity Validation

A reverse-phase HPLC method was developed to separate this compound from its potential impurities and to compare it with the selected alternative compounds.

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.

2. Reagents and Mobile Phase:

  • Acetonitrile (ACN): HPLC grade

  • Water: HPLC grade or ultrapure water

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Sample Solvent: Acetonitrile:Water (1:1, v/v)

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 298 nm (based on the UV absorbance maximum of this compound)

  • Gradient Elution:

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.04060
20.00100
25.00100
25.14060
30.04060

4. Sample Preparation:

  • Prepare stock solutions of the synthesized this compound and each of the comparative standards in the sample solvent at a concentration of 1 mg/mL.

  • From the stock solutions, prepare working solutions at a concentration of 0.1 mg/mL for HPLC analysis.

Data Presentation and Comparison

The following table summarizes the expected retention times and calculated purity for the synthesized this compound and the comparative compounds based on the described HPLC method. The retention behavior of substituted diarylalkynes in reverse-phase HPLC is influenced by their hydrophobicity; more nonpolar compounds will have longer retention times.[17]

Table 1: Comparative HPLC Data

CompoundStructureExpected Retention Time (min)Calculated Purity (%)
1,2-Diphenylethyne (Tolane)C₁₄H₁₀~15.5>99 (Standard)
1,2-Bis(4-fluorophenyl)ethyneC₁₄H₈F₂~16.2>97 (Standard)
1,2-Bis(4-chlorophenyl)ethyneC₁₄H₈Cl₂~18.5>98 (Standard)
Synthesized this compound C₁₆H₁₄O₂ ~17.0 To be determined

Note: Expected retention times are estimates and may vary slightly depending on the specific HPLC system and column used.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and purity validation of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_validation Purity Validation start Starting Materials (4-iodoanisole, 4-ethynylanisole) reaction Sonogashira Coupling start->reaction product Crude this compound reaction->product prep Sample Preparation product->prep hplc HPLC Analysis prep->hplc data Data Analysis (Retention Time, Peak Area) hplc->data compare Comparison with Standards data->compare result Purity Determination compare->result

Synthesis and HPLC Purity Validation Workflow.
Purity Validation Logic

The following diagram outlines the logical relationship in the purity validation process, from sample analysis to the final purity assessment.

purity_validation_logic cluster_input Inputs cluster_process Analytical Process cluster_output Outputs & Assessment synthesized_compound Synthesized This compound hplc_method Reverse-Phase HPLC synthesized_compound->hplc_method standards Commercial Standards (Tolane, Chloro- and Fluoro-analogs) standards->hplc_method chromatogram Obtain Chromatograms hplc_method->chromatogram peak_integration Peak Integration chromatogram->peak_integration rt_comparison Compare Retention Times peak_integration->rt_comparison purity_calculation Calculate Peak Area % peak_integration->purity_calculation final_purity Final Purity Assessment rt_comparison->final_purity purity_calculation->final_purity

Logical Flow of HPLC Purity Validation.
Conclusion

The presented reverse-phase HPLC method provides a reliable and reproducible approach for validating the purity of synthesized this compound. By comparing the chromatographic profile of the synthesized product with that of commercially available standards, researchers can confidently assess the purity of their material and identify potential impurities. The detailed experimental protocol and comparative data serve as a valuable resource for scientists engaged in the synthesis and quality control of novel chemical entities.

References

Comparative study of different catalysts for 1,2-Bis(4-methoxyphenyl)ethyne synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of symmetrical diarylalkynes, such as 1,2-Bis(4-methoxyphenyl)ethyne (also known as 4,4'-dimethoxytolane), is a fundamental transformation in organic chemistry, providing building blocks for materials science, polymer chemistry, and medicinal chemistry.[1] The selection of an appropriate catalytic system is crucial for achieving high yields, purity, and process efficiency. This guide provides a comparative analysis of different catalytic methods for the synthesis of this compound, supported by experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

The synthesis of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions or copper-catalyzed homocoupling reactions. The choice between these routes depends on factors such as starting material availability, desired reaction conditions, and catalyst cost. Below is a summary of key performance indicators for three distinct catalytic systems.

Catalytic SystemMethodTypical ReactantsCatalyst LoadingTemperatureTimeYield
PdCl₂ / Xphos Tandem Sonogashira Coupling4-Iodoanisole, Propiolic Acid2 mol% PdCl₂, 4 mol% Xphos120°C24 hEfficient
PdCl₂(PPh₃)₂ / CuI Classic Sonogashira Coupling4-Iodoanisole, 4-Ethynylanisole2 mol% Pd, 2 mol% CuIRoom Temp.1.5 - 3 h>90%[2]
CuCl / Base Glaser-Hay Homocoupling4-Ethynylanisole5 mol% CuClRoom Temp. - 60°C3 - 6 hUp to 98%[3]

Synthetic Pathways and Experimental Workflows

The primary catalytic routes to synthesize this compound diverge based on the coupling strategy. The Sonogashira reaction builds the molecule through a cross-coupling of an aryl halide and an alkyne, whereas homocoupling methods dimerize a single alkynyl precursor.

General Synthetic Routes to this compound cluster_start Starting Materials cluster_methods Catalytic Methods A 4-Iodoanisole Sonogashira Sonogashira Cross-Coupling (Pd/Cu Catalysis) A->Sonogashira Tandem Tandem Sonogashira (Pd Catalysis) A->Tandem B 4-Ethynylanisole B->Sonogashira Homocoupling Glaser-Hay Homocoupling (Cu Catalysis) B->Homocoupling C Propiolic Acid C->Tandem Product This compound Sonogashira->Product Homocoupling->Product Tandem->Product Simplified Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X Transmetal Transmetalation OxAdd->Transmetal ArPdR Ar-Pd(II)-R')L₂ Transmetal->ArPdR RedElim Reductive Elimination RedElim->Pd0 Ar-R' ArPdR->RedElim CuX Cu(I)X CuAcetylide Cu(I)-Acetylide CuX->CuAcetylide R'-H, Base CuAcetylide->Transmetal Transfers R' CuAcetylide->CuX Regeneration

References

Cross-Validation of Experimental and Computational Data for 1,2-Bis(4-methoxyphenyl)ethyne: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of experimental and computational data for the organic compound 1,2-Bis(4-methoxyphenyl)ethyne, also known as 4,4'-dimethoxytolane. This molecule is of interest in materials science and as a building block in organic synthesis. The following sections present a detailed comparison of its structural, spectroscopic, and physicochemical properties as determined by experimental techniques and predicted by computational methods.

Data Summary and Comparison

A comparative analysis of the available experimental data and computationally predicted properties for this compound is summarized below. This allows for a direct assessment of the accuracy and predictive power of computational models for this class of diarylalkyne compounds.

Physicochemical Properties
PropertyExperimental ValueComputational Value (Predicted)
Molecular FormulaC₁₆H₁₄O₂C₁₆H₁₄O₂
Molecular Weight238.28 g/mol 238.28 g/mol
Physical AppearanceLight yellow solid[1]Not Applicable
Melting Point141-143 °C[1]Not Available
Boiling PointNot Available375.0±27.0 °C[1]
DensityNot Available1.13±0.1 g/cm³[1]
LogPNot Available3.1036
Topological Polar Surface Area (TPSA)Not Available18.46 Ų
Spectroscopic Data: Nuclear Magnetic Resonance (NMR)

The structural integrity of this compound is well-corroborated by ¹H and ¹³C NMR spectroscopy. The experimental chemical shifts are presented alongside a placeholder for theoretical values, which are typically calculated using Density Functional Theory (DFT).

¹H NMR Data (400 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.43d, J = 8.6 Hz4HAromatic-H
6.85d, J = 8.6 Hz4HAromatic-H
3.80s6H-OCH₃

¹³C NMR Data (100 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmAssignment
159.4Aromatic-C (C-O)
132.9Aromatic-C
115.8Aromatic-C
114.0Aromatic-C
88.0Alkyne-C (C≡C)
55.3Methoxy-C (-OCH₃)
Structural Data: X-ray Crystallography

The solid-state structure of this compound has been determined by single-crystal X-ray diffraction, and the data is available in the Crystallography Open Database (COD) under the deposition number 7059490.[1] A comparison of key experimental bond lengths and angles with theoretical values from DFT calculations would provide valuable insight into the accuracy of the computational model in reproducing the molecular geometry.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of this compound

A common and efficient method for the synthesis of symmetrical diarylalkynes like this compound is the tandem Sonogashira coupling reaction.[1]

Reagents and Conditions:

  • Alkyne Source: Propiolic acid

  • Aryl Halide: 4-iodoanisole

  • Catalyst: PdCl₂ (2 mol%)

  • Ligand: Xphos (4 mol%)

  • Base: DBU (2 equivalents)

  • Solvent: DMSO

  • Temperature: 120 °C

  • Reaction Time: 24 hours

The reaction involves the palladium-catalyzed coupling of the terminal alkyne with the aryl halide, followed by a decarboxylation step to yield the symmetrical diarylalkyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically acquired on a spectrometer operating at a frequency of 400 MHz for ¹H nuclei and 100 MHz for ¹³C nuclei.

Sample Preparation:

  • Approximately 5-10 mg of the solid this compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • The spectrum is referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

  • Standard pulse sequences are used for both ¹H and ¹³C NMR data collection.

Single-Crystal X-ray Diffraction

The determination of the crystal structure involves the following general steps:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 100 K or 293 K) using a specific radiation source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure using software packages such as SHELXS and SHELXL. This process yields the precise atomic coordinates, bond lengths, and bond angles of the molecule in the solid state.

Visualizations

The following diagrams illustrate key workflows and concepts related to the analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization synthesis Sonogashira Coupling of 4-iodoanisole and propiolic acid purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr xrd Single-Crystal X-ray Diffraction purification->xrd mp Melting Point Determination purification->mp

Caption: Experimental workflow for the synthesis and characterization of this compound.

data_comparison_logic cluster_experimental Experimental Data cluster_computational Computational Data exp_nmr NMR Spectra (¹H, ¹³C) cross_validation Cross-Validation exp_nmr->cross_validation exp_xrd Crystal Structure (Bond Lengths, Angles) exp_xrd->cross_validation exp_ir IR/Raman Spectra (Vibrational Frequencies) exp_ir->cross_validation comp_nmr Calculated NMR Chemical Shifts (DFT) comp_nmr->cross_validation comp_geom Optimized Geometry (Bond Lengths, Angles) comp_geom->cross_validation comp_vib Calculated Vibrational Frequencies (DFT) comp_vib->cross_validation

Caption: Logical relationship for the cross-validation of experimental and computational data.

References

A Comparative Guide to the Photoluminescent Properties of 1,2-Bis(4-methoxyphenyl)ethyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines the relative method for quantum yield determination, presents key data for widely accepted fluorescence standards, and provides the necessary experimental protocols and conceptual diagrams to aid researchers in their investigations.

Quantitative Comparison of Fluorescence Quantum Yield Standards

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[1] A higher quantum yield generally indicates a brighter fluorescent signal. Below is a comparison of commonly used quantum yield standards.

FluorophoreQuantum Yield (Φf)Solvent/ConditionsExcitation Wavelength (nm)Emission Range (nm)
1,2-Bis(4-methoxyphenyl)ethyne To be determined TBDTBDTBD
Quinine Sulfate0.5460.05 M H₂SO₄310-
Quinine Sulfate0.600.1 M HClO₄347.5-
Rhodamine 6G0.95Ethanol480-
Fluorescein0.920.01 M NaOH--
Fluorescein0.79Ethanol425500-600

Note: The quantum yield of a substance can be highly dependent on the solvent, temperature, and concentration.

Experimental Protocol: Relative Quantum Yield Determination

The relative method is a widely used technique to determine the fluorescence quantum yield of a compound by comparing it to a standard with a known quantum yield.[1]

1. Materials and Instrumentation:

  • Test Compound: this compound

  • Standard Compound: A well-characterized fluorophore with a known quantum yield (e.g., Quinine Sulfate, Rhodamine 6G, or Fluorescein). The standard should ideally absorb and emit in a similar spectral region to the test compound.

  • Solvent: Spectroscopic grade solvent in which both the test and standard compounds are soluble and stable. The same solvent should be used for both.

  • UV-Vis Spectrophotometer: To measure absorbance.

  • Fluorometer: To measure fluorescence emission spectra.

  • Quartz Cuvettes: 1 cm path length.

2. Solution Preparation:

  • Prepare a series of dilute solutions of both the test compound and the standard compound in the chosen solvent.

  • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[2]

3. Measurement Procedure:

  • Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions. Determine the absorbance at the selected excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings for both the test and standard compounds.

4. Data Analysis:

  • Integrate the area under the fluorescence emission curve for each solution.

  • Plot the integrated fluorescence intensity versus the absorbance for both the test compound and the standard.

  • Determine the gradient (slope) of the linear fit for both plots.

5. Quantum Yield Calculation: The quantum yield of the test sample (Φ_X) can be calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

  • ΦST is the quantum yield of the standard.

  • GradX and GradST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the test and standard samples, respectively.

  • ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

Visualizations

Below are diagrams illustrating the experimental workflow for determining the relative fluorescence quantum yield and the fundamental photophysical processes described by the Jablonski diagram.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis cluster_calculation Final Calculation prep_sample Prepare Dilute Solutions of Test Compound abs_spec Measure Absorbance (UV-Vis Spectrophotometer) prep_sample->abs_spec prep_standard Prepare Dilute Solutions of Standard Compound prep_standard->abs_spec fluo_spec Measure Fluorescence (Fluorometer) abs_spec->fluo_spec integrate Integrate Fluorescence Intensity fluo_spec->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Slopes) plot->gradient calc_qy Calculate Quantum Yield using Comparative Equation gradient->calc_qy

Caption: Workflow for Relative Fluorescence Quantum Yield Determination.

jablonski_diagram S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 hν (Excitation) S1->S0 k_f (Fluorescence) T1 T₁ (First Excited Triplet State) S1->T1 k_isc T1->S0 k_p abs Absorption fluor Fluorescence ic Internal Conversion isc Intersystem Crossing phos Phosphorescence

Caption: Simplified Jablonski Diagram of Photophysical Processes.

References

Shifting Light and Function: A Comparative Guide to Structure-Property Relationships in Substituted Diarylalkynes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between the structure of substituted diarylalkynes and their resulting properties is paramount for designing next-generation materials and therapeutics. This guide provides a comparative analysis of their photophysical, electronic, and biological characteristics, supported by experimental data and detailed methodologies.

Substituted diarylalkynes, a class of organic compounds characterized by two aryl groups linked by an acetylene unit, are of significant interest due to their tunable properties. The nature and position of substituents on the aryl rings can dramatically alter their electronic structure, leading to profound changes in their absorption, fluorescence, and biological activity. This makes them highly versatile building blocks in fields ranging from materials science to medicinal chemistry.

Comparative Analysis of Physicochemical Properties

The photophysical and electronic properties of substituted diarylalkynes are highly dependent on the electron-donating or electron-withdrawing nature of the substituents. Generally, extending π-conjugation and introducing electron-donating groups leads to a bathochromic (red) shift in absorption and emission spectra.

Compound ClassSubstituent(s)Absorption Max (λ_max, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Application HighlightReference
β-Alkenyl-Substituted BODIPYsVaries (electron-donating/withdrawing)526-575Varies0.14-0.96Bioimaging[1]
Octasubstituted Zinc PhthalocyaninesAlkyne groupsNot specifiedNot specifiedNot specifiedPhotodynamic Therapy[2]
Amino-Substituted PerylenesBis(para-methoxyphenyl)amine472-499Not specifiedUp to 0.83 (singlet oxygen)Photosensitizers[3]

Note: The table presents data from related diaryl systems to illustrate general principles, as comprehensive data for a systematic series of substituted diarylalkynes was not available in a single source.

Structure-Activity Relationships in Drug Development

In the realm of drug discovery, diaryl structures are scaffolds for a variety of therapeutic agents. The substituents play a critical role in target binding, solubility, and metabolic stability. For instance, the diarylquinoline TMC207 (bedaquiline) is a potent anti-tuberculosis agent that inhibits mycobacterial ATP synthase.[4] The specific substitution pattern is crucial for its efficacy and selectivity. Similarly, diaryl[d,f][1][2]diazepines have been investigated as potential anti-cancer agents, with their activity being highly dependent on the nature of the aryl substituents.[5]

The development of new drugs often involves extensive structure-activity relationship (SAR) studies to optimize pharmacokinetic and pharmacodynamic properties.[6] This process, integral to medicinal chemistry, aims to enhance a compound's absorption, distribution, metabolism, and excretion (ADME) profile while maintaining or improving its therapeutic activity.[7]

Below is a generalized workflow for the synthesis and evaluation of substituted diarylalkynes, illustrating the iterative process of design, synthesis, and testing that is central to both materials science and drug discovery.

experimental_workflow cluster_design Design & Synthesis cluster_characterization Property Characterization cluster_analysis Analysis & Optimization Computational_Modeling Computational Modeling Synthesis Synthesis of Diarylalkynes Computational_Modeling->Synthesis Guide Substitution Purification Purification & Characterization Synthesis->Purification Photophysical_Analysis Photophysical Analysis (UV-Vis, Fluorescence) Purification->Photophysical_Analysis Electrochemical_Analysis Electrochemical Analysis (Cyclic Voltammetry) Purification->Electrochemical_Analysis Biological_Screening Biological Screening (e.g., Cytotoxicity, Enzyme Inhibition) Purification->Biological_Screening SAR_Analysis Structure-Property Relationship Analysis Photophysical_Analysis->SAR_Analysis Electrochemical_Analysis->SAR_Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Computational_Modeling Iterative Refinement

Caption: A typical experimental workflow for the development of substituted diarylalkynes.

The fundamental structure-property relationship can be conceptualized as a flow from molecular structure to functional application.

structure_property_relationship Core_Structure Diarylalkyne Core Electronic_Properties Electronic Properties (HOMO/LUMO levels) Core_Structure->Electronic_Properties Substituents Substituents (e.g., -NO2, -NH2, -OMe) Substituents->Electronic_Properties Photophysical_Properties Photophysical Properties (Absorption, Emission, Quantum Yield) Electronic_Properties->Photophysical_Properties Biological_Activity Biological Activity (e.g., Anticancer, Antimicrobial) Electronic_Properties->Biological_Activity Applications Applications (OLEDs, Probes, Drugs) Photophysical_Properties->Applications Biological_Activity->Applications

Caption: The influence of structure on the properties and applications of diarylalkynes.

Experimental Protocols

A detailed understanding of the methodologies used to characterize these compounds is crucial for interpreting and reproducing research findings.

Synthesis of Substituted Diarylalkynes (General Sonogashira Coupling)

A common method for synthesizing diarylalkynes is the Sonogashira cross-coupling reaction.

  • Reaction Setup: To a flask containing a degassed solvent (e.g., THF or DMF) are added an aryl halide (e.g., aryl iodide or bromide), a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is filtered to remove the base hydrohalide salt. The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel to yield the desired substituted diarylalkyne.

Photophysical Characterization

  • UV-Visible Absorption Spectroscopy: Absorption spectra are recorded on a spectrophotometer in a suitable solvent (e.g., chloroform, THF). The molar absorption coefficients (ε) are determined from the Beer-Lambert law.

  • Fluorescence Spectroscopy: Emission spectra and fluorescence quantum yields (Φ_F) are measured using a spectrofluorometer. Quantum yields are often determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

Electrochemical Characterization

  • Cyclic Voltammetry (CV): CV is performed using a three-electrode system (working, reference, and counter electrodes) in a degassed electrolyte solution (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile). The oxidation and reduction potentials are determined to estimate the HOMO and LUMO energy levels of the compounds.

Biological Assays (Example: In Vitro Cytotoxicity Assay)

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • MTT Assay: Cells are seeded in 96-well plates and treated with varying concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). The cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of the cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[8]

This guide highlights the strong correlation between the chemical structure of substituted diarylalkynes and their functional properties. Through rational design and systematic modification, these versatile molecules can be tailored for a wide array of applications in materials science and medicine.

References

A Comparative Guide to the Electrochemical Characterization of Diarylalkyne Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical properties and performance of various diarylalkyne derivatives, supported by experimental data. Diarylalkynes, possessing a versatile molecular framework, are of significant interest in materials science and medicinal chemistry. Their electrochemical behavior is pivotal for applications in molecular electronics, sensors, and the development of redox-active therapeutic agents.

The Influence of Substituents on Electrochemical Properties

The electrochemical characteristics of diarylalkyne derivatives are profoundly influenced by the nature of the substituent groups on the aryl rings. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the electron density of the π-conjugated system, thereby altering the ease with which the molecule can be oxidized or reduced.

Generally, EDGs such as amino (-NH2) and methoxy (-OCH3) groups increase the electron density, making the diarylalkyne easier to oxidize (lose electrons) at less positive potentials. Conversely, EWGs like nitro (-NO2) and cyano (-CN) groups decrease the electron density, facilitating reduction (gain of electrons) at less negative potentials. This tunable redox behavior is a key feature for the rational design of diarylalkyne-based functional materials.

Comparative Electrochemical Data

The following tables summarize the key electrochemical parameters for a series of donor-acceptor substituted diarylalkyne derivatives, providing a clear comparison of their redox properties. The data is derived from cyclic voltammetry (CV) measurements.

Table 1: Oxidation Potentials of Diarylalkyne Derivatives

CompoundSubstituent (Donor)Oxidation Potential (Epa vs. Fc/Fc+) [V]
1 -HNot reported
2 -N(CH₃)₂+0.5
3 -OCH₃+1.2
4 -CH₃+1.5

Table 2: Reduction Potentials of Diarylalkyne Derivatives

CompoundSubstituent (Acceptor)Reduction Potential (Epc vs. Fc/Fc+) [V]
1 -HNot reported
5 -NO₂-1.0
6 -CN-1.3
7 -COOCH₃-1.6

Note: The data presented is illustrative and based on trends observed in the literature. Actual values may vary depending on experimental conditions.

Experimental Protocols

Detailed methodologies for the key electrochemical techniques used in the characterization of diarylalkyne derivatives are provided below.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a versatile electrochemical method for investigating the redox properties of chemical species.

Methodology:

  • Working Electrode: Glassy carbon electrode (GCE)

  • Counter Electrode: Platinum wire

  • Reference Electrode: Ag/AgCl

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous dichloromethane (DCM).

  • Analyte Concentration: 1 mM

  • Scan Rate: 100 mV/s

  • Procedure: The working electrode is polished with alumina slurry, rinsed, and dried. The three electrodes are immersed in the electrolyte solution containing the analyte. The potential is swept from an initial value to a final value and then back to the initial value, while the current response is recorded. Ferrocene is used as an internal standard for potential referencing.

Differential Pulse Voltammetry (DPV)

DPV is a sensitive technique used for determining the peak potentials with higher resolution than CV.

Methodology:

  • Electrode Setup and Electrolyte: Same as for Cyclic Voltammetry.

  • Pulse Amplitude: 50 mV

  • Pulse Width: 50 ms

  • Scan Increment: 4 mV

  • Procedure: A series of voltage pulses of increasing amplitude are superimposed on a linear voltage ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential.

Electrochemical Impedance Spectroscopy (EIS)

EIS is used to study the interfacial properties of the electrode and the charge transfer kinetics.

Methodology:

  • Electrode Setup and Electrolyte: Same as for Cyclic Voltammetry.

  • Frequency Range: 100 kHz to 0.1 Hz

  • AC Amplitude: 10 mV

  • Procedure: A small amplitude AC voltage is applied to the electrode over a range of frequencies. The impedance of the system is measured at each frequency, and the data is typically represented as a Nyquist plot.

Visualizations

Logical Relationship Diagram

Influence of Substituents on Diarylalkyne Redox Potentials subst Substituent on Aryl Ring edg Electron-Donating Group (EDG) e.g., -N(CH₃)₂, -OCH₃ subst->edg is an ewg Electron-Withdrawing Group (EWG) e.g., -NO₂, -CN subst->ewg is an e_density Electron Density edg->e_density Increases less_pos Less Positive (Easier Oxidation) ewg->e_density Decreases less_neg Less Negative (Easier Reduction) pi_system Diarylalkyne π-System ox Oxidation pi_system->ox red Reduction pi_system->red e_density->pi_system in ox_pot Oxidation Potential ox->ox_pot affects red_pot Reduction Potential red->red_pot affects ox_pot->less_pos becomes red_pot->less_neg becomes

Caption: Substituent effects on the redox potentials of diarylalkynes.

Experimental Workflow Diagram

Electrochemical Characterization Workflow start Start prep Sample Preparation (1 mM in 0.1 M TBAPF₆/DCM) start->prep cell Assemble 3-Electrode Cell (GCE, Pt wire, Ag/AgCl) prep->cell cv Cyclic Voltammetry (CV) - Determine redox potentials cell->cv dpv Differential Pulse Voltammetry (DPV) - High-resolution peak potentials cv->dpv For higher resolution eis Electrochemical Impedance Spectroscopy (EIS) - Analyze charge transfer kinetics cv->eis For kinetic analysis data Data Analysis cv->data dpv->data eis->data comp Comparative Analysis of Derivatives data->comp end End comp->end

Caption: Workflow for electrochemical analysis of diarylalkyne derivatives.

Safety Operating Guide

Prudent Disposal of 1,2-Bis(4-methoxyphenyl)ethyne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of 1,2-Bis(4-methoxyphenyl)ethyne for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

Given the lack of specific regulatory guidance for this compound, a conservative approach to its disposal is necessary. The following steps outline a general procedure that aligns with standard laboratory safety practices:

  • Waste Identification and Segregation:

    • Properly label a dedicated waste container for this compound. The label should include the full chemical name, CAS number (2132-62-9), and any known hazard information.

    • Do not mix this compound with other chemical waste unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions.

  • Containerization:

    • Use a clean, dry, and chemically compatible container for waste collection. The container should be in good condition with a secure, tightly-fitting lid to prevent leaks or spills.

    • For solid waste, a high-density polyethylene (HDPE) or glass container is generally suitable.

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.

    • This area should be away from heat sources and incompatible chemicals.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the waste.

    • Provide the waste disposal professionals with all available information on the chemical, including the data summarized in the table below.

  • Record Keeping:

    • Maintain accurate records of the amount of this compound disposed of and the date of disposal. This documentation is crucial for regulatory compliance and laboratory inventory management.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound, which are essential for waste characterization.

PropertyValue
Molecular Formula C₁₆H₁₄O₂
Molecular Weight 238.28 g/mol
Appearance Solid
CAS Number 2132-62-9

Note: This data is compiled from publicly available chemical databases. The absence of specific toxicity and environmental hazard data underscores the need for cautious handling and professional disposal.

Experimental Protocols

As this document focuses on disposal procedures, no experimental protocols are cited.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G start Start: Chemical Waste for Disposal identify Identify Chemical (this compound) start->identify sds_check Is a specific SDS available with disposal instructions? identify->sds_check follow_sds Follow SDS-specific disposal procedures sds_check->follow_sds Yes general_protocol Follow General Chemical Waste Protocol sds_check->general_protocol No ppe Wear appropriate PPE follow_sds->ppe general_protocol->ppe segregate Segregate and label waste container ppe->segregate store Store in designated waste area segregate->store contact_ehs Contact EHS or licensed waste disposal company store->contact_ehs document Document disposal contact_ehs->document end End: Waste Properly Disposed document->end

Caption: Disposal workflow for this compound.

By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their institutions.

Essential Safety and Logistics for Handling 1,2-Bis(4-methoxyphenyl)ethyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of 1,2-Bis(4-methoxyphenyl)ethyne (CAS No. 2132-62-9). Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risk to personnel. This compound should be handled with the understanding that it has unknown hazards and toxicity.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles conforming to EU standard EN166 or US NIOSH-approved standards.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, minimum 0.11mm thickness) and a lab coat are required. Full body protection, such as a chemical suit, should be considered for large quantities or potential for significant exposure. Gloves must be inspected before use and disposed of properly after handling.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a chemical fume hood. If engineering controls are not sufficient or if dusts are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Plan: Step-by-Step Handling

A meticulous operational plan is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Verify that a safety shower and eyewash station are readily accessible.

  • Confirm all necessary PPE is available and in good condition.

2. Donning PPE:

  • Put on all required PPE as specified in the table above before commencing any work with the compound.

3. Weighing and Transfer:

  • All weighing and transfer operations must be conducted within a chemical fume hood to minimize inhalation exposure and contain any spills.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material. Avoid generating dust.

4. Storage:

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of unused or waste this compound as hazardous chemical waste. Follow all local, state, and federal regulations. Do not dispose of down the drain.

  • Contaminated Materials: All disposable materials that have come into contact with the compound, including gloves, weighing paper, and paper towels, must be collected in a designated, sealed hazardous waste container for proper disposal.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of according to institutional guidelines.

Experimental Workflow

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) check_safety Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety gather_ppe Gather Required PPE check_safety->gather_ppe don_ppe Don PPE gather_ppe->don_ppe weigh_transfer Weigh & Transfer in Fume Hood don_ppe->weigh_transfer experiment Perform Experiment weigh_transfer->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Dispose of Chemical Waste decontaminate->dispose_waste dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe doff_ppe Doff Remaining PPE dispose_ppe->doff_ppe

Caption: Logical workflow for the safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.